Fmoc-Oic-OH
説明
The exact mass of the compound (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXLQHJZHITMW-RXYZOABWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373275 | |
| Record name | (2S,3aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130309-37-4 | |
| Record name | (2S,3aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Oic-OH: A Comprehensive Technical Guide for Advanced Research
For Immediate Release: A detailed technical guide on Fmoc-Oic-OH ((2S,3aS,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid), a pivotal building block in peptide synthesis and drug discovery, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical structure, physicochemical properties, and key applications, with a focus on presenting clear, actionable data and methodologies.
Core Chemical Identity and Structure
This compound, a derivative of the non-proteinogenic amino acid L-octahydroindole-2-carboxylic acid, is distinguished by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the indole nitrogen. This feature is instrumental in its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of peptide chains.
The chemical structure of this compound is formally identified as (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]octahydro-1H-indole-2-carboxylic acid.[1] Its molecular formula is C24H25NO4, and it has a molecular weight of approximately 391.46 g/mol .[2][3][4][5][6] The compound is registered under the CAS Number 130309-37-4.[1][2][3][4][5][6][7][8][9][10]
Physicochemical Properties: A Tabulated Summary
For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Appearance | White to off-white powder | [2][3][7] |
| Molecular Formula | C24H25NO4 | [2][3][4][5] |
| Molecular Weight | 391.46 g/mol | [2][3][4][5] |
| Boiling Point | 592.4 ± 33.0 °C (Predicted) | [2][3] |
| Density | 1.279 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11] |
| Purity | ≥98% (HPLC) | [7] |
| Optical Rotation | [α]D20 = -25 ± 3º (c=1 in DMF); [α]D20 = -38 ± 3º (c=1 in EtOH) | [7] |
| pKa | 3.98 ± 0.20 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Applications in Research and Development
This compound serves as a crucial component in the synthesis of peptides and peptidomimetics, with significant implications for drug development.
Peptide Synthesis
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides a stable protecting element that can be selectively cleaved under mild basic conditions, typically with piperidine, without affecting other acid-labile protecting groups on the peptide chain. This orthogonality is fundamental to the synthesis of complex peptide sequences.[7]
Drug Development
The unique conformational constraints imposed by the octahydroindole scaffold make this compound a valuable tool in the design of bioactive peptide mimetics.[12] These structures can mimic or block the biological activity of natural peptides, leading to the development of novel therapeutic agents. Its applications are particularly noted in the fields of oncology and neurology.[7] For instance, it has been used in the synthesis of compounds with bradykinin B1 antagonist activity.[12]
Experimental Workflow: Fmoc-Solid Phase Peptide Synthesis (SPPS)
The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide chain using manual solid-phase synthesis.
References
- 1. apexbt.com [apexbt.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS#:130309-37-4 | Chemsrc [chemsrc.com]
- 4. 001chemical.com [001chemical.com]
- 5. scbt.com [scbt.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. This compound, 130309-37-4, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 10. This compound - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 11. This compound | 130309-37-4 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-Oic-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nα-Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH), a valuable building block in peptide and peptidomimetic drug development. This document details the synthetic pathway from its precursor, experimental protocols for its preparation and characterization, and a summary of its key physicochemical properties.
Introduction
This compound is a conformationally constrained proline analogue. Its incorporation into peptide sequences can induce specific secondary structures, enhance metabolic stability, and improve receptor affinity and selectivity. These properties make it a sought-after component in the design of novel therapeutic peptides and peptidomimetics. This guide serves as a practical resource for researchers engaged in the synthesis and application of this unique amino acid derivative.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of the core amino acid, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), followed by the protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group.
Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic)
The precursor, Oic, is synthesized via the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
Experimental Protocol:
-
Reaction Setup: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) is prepared in glacial acetic acid (60 mL) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, 300 mg) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to an appropriate pressure (e.g., 3-4 bar). The reaction mixture is stirred at 60°C for 24 hours.
-
Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite and washed with acetic acid. The filtrate is concentrated under reduced pressure to dryness.
-
Crystallization: The resulting residue is recrystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[1]
Synthesis of this compound
The synthesized Oic is then protected with an Fmoc group to yield the final product.
Experimental Protocol:
-
Dissolution: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) is dissolved in a suitable solvent mixture, such as aqueous acetone or a 2:1 v/v mixture of THF and saturated aqueous sodium bicarbonate.
-
Reagent Addition: 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents) is added to the solution. The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 16-24 hours).
-
Work-up: The reaction mixture is diluted with water and the pH is adjusted to ~9 with saturated aqueous NaHCO₃. The mixture is washed with diethyl ether to remove unreacted Fmoc-OSu. The aqueous layer is then acidified to pH ~2 with 1 M HCl.
-
Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by flash chromatography on silica gel if necessary.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅NO₄ | [2] |
| Molecular Weight | 391.46 g/mol | [2] |
| Appearance | White to off-white powder | |
| Melting Point | Not consistently reported | |
| Optical Rotation | [α]D -45.6° (c=0.46, MeOH) for the Oic precursor | [1] |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents |
Spectroscopic and Chromatographic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group protons in the aromatic region (approx. 7.2-7.8 ppm), as well as signals for the protons of the octahydroindole ring system and the α-proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the octahydroindole core.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.
3.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound.
-
Expected Ion: The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 392.47.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the structure. Expected fragmentation patterns include the loss of the Fmoc group and cleavage of the octahydroindole ring.
Experimental Protocol (General):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample into an ESI-MS system and acquire the mass spectrum in both positive and negative ion modes.
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound.
Experimental Protocol (General):
-
System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is common.
-
Detection: UV detection at a wavelength corresponding to the absorbance of the Fmoc group (e.g., 265 nm or 301 nm) is employed.
-
Analysis: The purity is determined by integrating the peak area of the product and any impurities.
Visualizing Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Workflow
Caption: Characterization workflow for this compound.
Conclusion
This guide provides a detailed framework for the synthesis and characterization of this compound. The presented protocols and data serve as a valuable resource for researchers in peptide chemistry and drug discovery, facilitating the reliable preparation and quality control of this important building block. Adherence to these methodologies will ensure the production of high-purity this compound suitable for demanding applications in the development of novel therapeutics.
References
Technical Guide: Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Oic-OH, a conformationally constrained, non-proteinogenic amino acid derivative widely utilized in peptide synthesis and drug development. Its unique bicyclic structure imparts valuable properties to peptides, including enhanced metabolic stability and receptor affinity.
Core Compound Data
This compound is a key building block for solid-phase peptide synthesis (SPPS). Below is a summary of its fundamental chemical and physical properties.
| Property | Value | Citations |
| CAS Number | 130309-37-4 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |
| Molecular Weight | 391.46 g/mol | [1][2][3][4][5][6][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |
| Molecular Formula | C₂₄H₂₅NO₄ | [1][2][3][4][5][6][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |
| Synonyms | Fmoc-L-octahydroindole-2-carboxylic acid, (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | [1][2][3][4][5][6][8][9][10][11][12][13][14][15][16][17][18][22][19][20][21] |
| Appearance | White to off-white powder | [10][15] |
| Purity | ≥98% (by HPLC) | [9][15] |
| Boiling Point | 592.4 ± 33.0 °C (Predicted) | [9][10] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [12][13] |
| Storage | Store at 2-8°C or -20°C for long-term storage | [3][4][10][15] |
Application in Peptide Synthesis
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of the rigid Oic structure can pre-organize the peptide backbone, which can lead to enhanced receptor affinity and selectivity. Furthermore, as a non-natural amino acid, it provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.
Experimental Protocol: Incorporation of this compound via SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence using the widely adopted Fmoc/tBu strategy.
Materials and Reagents:
-
Resin (e.g., Rink Amide MBHA or pre-loaded Wang resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
This compound Coupling:
-
Due to the steric hindrance of the Oic side chain, a more potent coupling reagent and longer coupling times are recommended.
-
Prepare the activation mixture: Dissolve this compound (2 equivalents), HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 (using standard coupling protocols for other amino acids) for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a vacuum.
-
Treat the resin with a cleavage cocktail (e.g., a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
-
Below is a graphical representation of the experimental workflow for incorporating this compound in SPPS.
Role in Drug Development: Bradykinin B2 Receptor Antagonism
The incorporation of Oic into peptide sequences is a powerful strategy in drug design. A prominent example is in the development of antagonists for the bradykinin B2 receptor (B2R). Bradykinin is a peptide that mediates inflammatory responses, vasodilation, and pain.[1] Overactivation of the B2R is implicated in conditions such as hereditary angioedema (HAE).[2][3]
Peptidomimetics containing Oic can act as potent and selective B2R antagonists. For instance, the drug Icatibant, used to treat acute HAE attacks, is a synthetic decapeptide that contains non-proteinogenic amino acids and functions as a competitive antagonist of the B2R.[1][2][3] By blocking the binding of bradykinin to its receptor, these antagonists prevent the downstream signaling cascade that leads to increased vascular permeability, swelling, and pain.[2][4]
The rigid conformation provided by Oic helps to lock the peptide into a bioactive shape that is optimal for binding to the B2R, thereby enhancing its antagonistic activity.
Signaling Pathway Inhibition
The binding of bradykinin to the G-protein coupled B2 receptor activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), ultimately leading to vasodilation and increased vascular permeability. An Oic-containing antagonist competitively blocks bradykinin from binding to the B2R, thus inhibiting this entire signaling pathway.
The diagram below illustrates the inhibition of the bradykinin B2 receptor signaling pathway by an Oic-containing peptide antagonist.
References
- 1. Icatibant - Wikipedia [en.wikipedia.org]
- 2. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How FIRAZYR® (icatibant injection) Works [firazyr.com]
- 5. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 9. This compound | 130309-37-4 [sigmaaldrich.com]
- 10. lookchem.com [lookchem.com]
- 11. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]
- 12. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 130309-37-4 [chemicalbook.com]
- 14. This compound | CAS#:130309-37-4 | Chemsrc [chemsrc.com]
- 15. chemimpex.com [chemimpex.com]
- 16. apexbt.com [apexbt.com]
- 17. This compound | CAS No- 130309-37-4 | Simson Pharma Limited [simsonpharma.com]
- 18. peptide.com [peptide.com]
- 19. advancedchemtech.com [advancedchemtech.com]
- 20. Prediction of the binding affinities of peptides to class II MHC using a regularized thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 130309-37-4 CAS Manufactory [m.chemicalbook.com]
- 22. researchgate.net [researchgate.net]
The Role of Fmoc-Oic-OH in Defining Peptide Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based therapeutics and peptidomimetics, the strategic incorporation of non-canonical amino acids is a cornerstone for achieving enhanced stability, potency, and receptor selectivity. Among these, Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) has emerged as a pivotal building block for introducing conformational rigidity into peptide backbones. As a bicyclic proline analog, Oic's constrained structure significantly influences the torsional angles of the peptide chain, thereby guiding the formation of specific secondary structures. This technical guide provides an in-depth exploration of the role of this compound in peptide conformation, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
This compound is an amino acid derivative where the bicyclic amino acid, octahydroindole-2-carboxylic acid, is protected at its nitrogen atom by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains.[2] The defining characteristic of Oic is its rigid bicyclic structure, which, when incorporated into a peptide, restricts the available conformational space of the backbone. This rigidity is instrumental in pre-organizing the peptide into a desired conformation, a critical factor in enhancing binding affinity to biological targets.[3]
The Conformational Impact of Oic Incorporation
The incorporation of Oic into a peptide sequence has profound effects on its secondary structure. The fused ring system of Oic sterically hinders rotation around the peptide bonds, favoring a high trans-amide bond conformation.[4] This is in contrast to proline, which can exhibit a significant population of the cis-amide bond conformation.
The most notable conformational preference induced by Oic is the stabilization of the polyproline II (PPII) helix .[4][5] The PPII helix is a left-handed helix characterized by a repeating pattern of three residues per turn. Unlike alpha-helices and beta-sheets, the PPII structure is not stabilized by backbone hydrogen bonds but rather by the conformational restrictions imposed by its constituent residues.[6] The rigid nature of the Oic residue effectively locks the peptide backbone into the PPII conformation.[4][5]
This conformational control is critical in the design of bioactive peptides. For instance, Oic is a key component in potent bradykinin B2 receptor antagonists and the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.[3][4] In these molecules, the Oic-induced PPII helix correctly orients the pharmacophoric elements for optimal interaction with their respective receptors.
Quantitative Conformational Analysis
The conformational effects of Oic have been quantitatively characterized using various spectroscopic and analytical techniques. The following tables summarize representative data from NMR spectroscopy, circular dichroism, and X-ray crystallography studies on Oic-containing peptides.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters such as chemical shifts (δ) and coupling constants (J) provide detailed information about the local conformation of the peptide backbone. For Oic-containing peptides, NMR studies consistently show a high propensity for the trans-amide bond conformation and dihedral angles characteristic of a PPII helix.
Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for an Oligo-Oic Peptide
| Residue | δ NH (ppm) | δ CαH (ppm) | ³JNHCαH (Hz) |
| Oic₁ | - | 4.52 | - |
| Oic₂ | 8.25 | 4.61 | 8.5 |
| Oic₃ | 8.31 | 4.59 | 8.6 |
| Oic₄ | 8.28 | 4.60 | 8.5 |
Data adapted from studies on oligo-Oic peptides, demonstrating the consistent chemical shifts and coupling constants indicative of a regular, repeating PPII helical structure. The ³JNHCαH values are typical for an extended conformation.
Circular Dichroism (CD) Spectroscopy Data
Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of peptides in solution. Peptides with a significant PPII helical content exhibit a characteristic CD spectrum with a strong negative band between 195 and 206 nm and a weak positive band around 220-228 nm.[6][7][8]
Table 2: Characteristic Mean Residue Ellipticity of Oic-Containing Peptides
| Secondary Structure | Wavelength of Maximum (nm) | Wavelength of Minimum (nm) | Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) |
| Polyproline II (PPII) Helix | ~228 | ~206 | Positive (weak) |
| Negative (strong) |
The CD spectra of Oic-containing oligomers strongly correlate with the signature spectra of PPII helices, confirming the conformational preference in solution.[7]
X-ray Crystallography Data
X-ray crystallography provides high-resolution structural information of molecules in the solid state. The crystal structure of an Oic-hexapeptide has confirmed the formation of a stable and regular polyproline II helix.[5]
Table 3: X-ray Crystallographic Parameters for an Oic-Hexapeptide
| Parameter | Value |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 25.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Resolution (Å) | 1.1 |
These data are representative of the high-resolution structural information that can be obtained for Oic-containing peptides, confirming the PPII helical conformation in the solid state.[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide
This protocol describes the manual synthesis of a bradykinin antagonist analog containing Oic using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Sintered glass reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including this compound.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Procedure:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range from 190 to 260 nm.
-
Use a quartz cuvette with a 1 mm path length.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution at a controlled temperature (e.g., 25°C).
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the data from millidegrees to mean residue ellipticity ([θ]).
-
Conformational Analysis by NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer.
-
Acquire spectra at different temperatures to assess conformational stability.
-
-
Data Analysis:
-
Assign the proton resonances using the COSY and TOCSY spectra.
-
Identify through-space proximities from the NOESY/ROESY spectra.
-
Measure ³JNHCαH coupling constants from the high-resolution ¹H spectrum to determine dihedral angle restraints.
-
Use the collected NMR restraints to calculate a family of solution structures using molecular dynamics and simulated annealing protocols.
-
Conformational Analysis by X-ray Crystallography
Procedure:
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield single, well-diffracting crystals.
-
-
Data Collection:
-
Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods such as molecular replacement or direct methods.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model against the diffraction data to obtain the final high-resolution structure.
-
Biological Relevance and Signaling Pathways
The conformational constraints imposed by this compound are critical for the biological activity of the resulting peptides. Two prominent examples are bradykinin B2 receptor antagonists and the ACE inhibitor Perindopril.
Bradykinin B2 Receptor Antagonists
Bradykinin is an inflammatory mediator that exerts its effects through the G-protein coupled bradykinin B2 receptor (B2R).[2] Over-activation of this receptor is implicated in various pathological conditions, including pain and inflammation. Oic-containing peptides have been developed as potent and selective B2R antagonists. The Oic residue helps to lock the C-terminal portion of the antagonist into a β-turn-like conformation, which is crucial for high-affinity binding to the receptor and blocking its downstream signaling.[9]
Angiotensin-Converting Enzyme (ACE) Inhibition
Perindopril is a widely prescribed ACE inhibitor for the treatment of hypertension.[9][10] Its active metabolite, perindoprilat, contains an Oic moiety. The rigid conformation conferred by Oic is essential for the molecule to fit into the active site of ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[10] This leads to vasodilation and a reduction in blood pressure.
Experimental and logical Workflows
The development and analysis of Oic-containing peptides follow a structured workflow, from initial synthesis to final conformational and functional characterization.
Conclusion
This compound is a powerful and indispensable tool in modern peptide chemistry. Its ability to enforce a rigid, PPII helical conformation on the peptide backbone provides a robust strategy for pre-organizing peptides for enhanced biological activity. The quantitative data from NMR, CD, and X-ray crystallography consistently demonstrate the profound and predictable influence of Oic on peptide secondary structure. By understanding and leveraging the conformational properties of this unique amino acid, researchers can design and synthesize novel peptide-based therapeutics with improved efficacy and selectivity, paving the way for new treatments for a wide range of diseases.
References
- 1. An NMR conformational analysis of cyclic bradykinin mimics. Evidence for a beta-turn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paramagnetic bradykinin analogues as substrates for angiotensin I-converting enzyme: Pharmacological and conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR and CD conformational studies of bradykinin and its agonists and antagonists: application to receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 6. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. commons.case.edu [commons.case.edu]
- 8. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Fmoc-Oic-OH: A Constrained Amino Acid Analog for Advanced Peptide and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Conformational Constraint in Peptide Therapeutics
Peptides have emerged as a significant class of therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low bioavailability, and inherent flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, the incorporation of constrained amino acid analogs has become a powerful strategy in medicinal chemistry. These analogs restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation that can lead to enhanced binding affinity, improved selectivity, and increased resistance to enzymatic degradation.
One such constrained amino acid that has garnered significant attention is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, commonly known as Oic. Its bicyclic structure, which can be considered a rigid analog of proline, imparts a significant conformational constraint on the peptide backbone. The fluorenylmethyloxycarbonyl (Fmoc) protected form, Fmoc-Oic-OH, is the key building block for the incorporation of this unique amino acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides, and its impact on peptide structure and function. It details experimental protocols for synthesis and biological evaluation and presents quantitative data on the biological activity of Oic-containing peptides. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in the design of novel and improved peptide-based therapeutics.
Physicochemical Properties of this compound
This compound is a white to off-white powder that is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 130309-37-4 | [1][2][3] |
| Molecular Formula | C₂₄H₂₅NO₄ | [1][2][3] |
| Molecular Weight | 391.46 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [3] |
| Storage | 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound involves two key stages: the synthesis of the core (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its subsequent protection with the Fmoc group.
Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid (Oic)
A common and effective method for the enantioselective synthesis of the desired (2S,3aS,7aS) stereoisomer of Oic is through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
Materials:
-
(S)-indoline-2-carboxylic acid
-
Acetic acid
-
Platinum(IV) oxide (PtO₂)
-
Ethanol
-
Hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (e.g., 60 mL).
-
Add Platinum(IV) oxide (e.g., 300 mg) to the solution.
-
Pressurize the vessel with hydrogen gas and heat the reaction mixture to 60°C.
-
Maintain the reaction under these conditions for 24 hours, monitoring the uptake of hydrogen.
-
After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.
-
Wash the filtered catalyst with a small amount of acetic acid.
-
Evaporate the combined filtrate to dryness under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[4]
Caption: Workflow for the synthesis of the Oic core.
Fmoc Protection of Oic
Once the Oic core is synthesized, the α-amino group is protected with the Fmoc group to yield this compound, making it ready for use in SPPS.
Experimental Protocol: Synthesis of Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic Acid
Materials:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve Oic in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃).
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.
-
Slowly add the Fmoc-reagent solution to the Oic solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for several hours or overnight.
-
After the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the precipitated this compound with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.
Caption: Workflow for the Fmoc protection of Oic.
Incorporation of this compound into Peptides via SPPS
This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, due to the steric hindrance of the bicyclic side chain, some modifications to the standard coupling procedures are often necessary to ensure efficient and complete incorporation.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence
Materials:
-
Rink Amide or Wang resin (pre-loaded with the first amino acid)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents:
-
For standard amino acids: HBTU/HOBt or HATU/HOAt with DIPEA
-
For this compound: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended.
-
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard):
-
Pre-activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and DIPEA in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF.
-
-
Incorporation of this compound:
-
Due to its steric bulk, a more potent coupling reagent and longer reaction time are recommended.
-
Pre-activate this compound (2-4 equivalents) with HATU (2-4 equivalents) and DIPEA (4-8 equivalents) in DMF.
-
Add the activated this compound solution to the resin and allow the coupling to proceed for an extended period (4-12 hours, or overnight).
-
Thoroughly monitor the completion of the coupling using the Kaiser test. Double coupling may be necessary.
-
Wash the resin extensively with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
An In-depth Technical Guide on Fmoc-Oic-OH for Inducing Beta-Turns in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Conformational Constraint in Peptide Therapeutics
Peptides are promising therapeutic agents due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. Introducing conformational constraints into peptide backbones is a key strategy to overcome these limitations. One of the most common and functionally important secondary structures in peptides and proteins is the beta-turn, a region where the polypeptide chain reverses its direction. Beta-turns are crucial for molecular recognition, protein folding, and stability.
Fmoc-L-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) is a conformationally constrained, non-proteinogenic amino acid that serves as a potent inducer of beta-turns in synthetic peptides. Its rigid bicyclic structure pre-organizes the peptide backbone, promoting the formation of a stable beta-turn conformation. This guide provides a comprehensive technical overview of the use of this compound in peptide chemistry, including its synthesis, characterization, and application in drug design, with a focus on quantitative data and detailed experimental protocols.
The Chemistry of this compound
This compound is a derivative of octahydroindole-2-carboxylic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This makes it directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The rigid bicyclic system of the Oic residue restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, effectively forcing the peptide chain to adopt a turn structure.
Quantitative Analysis of Beta-Turn Induction
The efficacy of a beta-turn inducer is quantified by its ability to stabilize a specific turn geometry, which can be assessed through various analytical techniques. While direct head-to-head quantitative comparisons of the beta-turn-inducing propensity of Oic versus other common turn-inducers like proline in the exact same peptide backbone are not extensively documented in a single study, evidence from conformational analysis of various peptides provides strong support for Oic's potent turn-inducing capability.
Studies on bradykinin receptor antagonists have shown that the incorporation of Oic at the C-terminus is critical for high-affinity binding, with evidence suggesting the adoption of a beta-turn conformation. For instance, tetrapeptides corresponding to the C-terminal sequence of potent bradykinin antagonists, such as Ser-D-Phe-Oic-Arg, have been shown through 2D NMR experiments and molecular mechanics calculations to adopt a stable beta-turn as their primary conformation in aqueous solution[1].
Table 1: Representative Dihedral Angles for a Type II' Beta-Turn
| Residue Position | Idealized φ Angle (°) | Idealized ψ Angle (°) |
| i+1 (e.g., D-Phe) | +60 | +120 |
| i+2 (e.g., Oic) | -80 | 0 |
Note: These are idealized values. Actual values in a specific peptide will vary based on the surrounding sequence and solvent conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Oic-Containing Peptides
The incorporation of this compound into a peptide sequence via SPPS requires modifications to standard protocols due to its steric bulk.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard):
-
Pre-activate a solution of the standard Fmoc-amino acid (3 eq.), a coupling reagent like HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated mixture to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
This compound Coupling:
-
Due to the steric hindrance of Oic, a more potent coupling reagent and longer coupling time are recommended.
-
Pre-activate a solution of this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated mixture to the deprotected resin and allow it to react for 4-6 hours, or overnight if necessary.
-
Monitor coupling completion using the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for the entire peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Prepare a peptide stock solution of known concentration (typically 0.1-1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 0.5 or 1.0 nm, a scanning speed of 50 nm/min, and a bandwidth of 1.0 nm.
-
Blank Measurement: Record the CD spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × l × n) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.
A characteristic CD spectrum for a beta-turn is a weak positive band around 220-230 nm and a strong negative band around 200 nm.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR techniques, such as COSY, TOCSY, and NOESY/ROESY, are powerful tools for determining the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a set of 2D NMR spectra (COSY, TOCSY, and NOESY/ROESY) on a high-field NMR spectrometer.
-
Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.
-
NOE Analysis: Analyze the NOESY or ROESY spectrum to identify through-space correlations between protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Structural Calculations: Use the distance restraints derived from the NOE data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
The presence of a beta-turn is indicated by specific short- and medium-range NOEs, such as a strong dαN(i, i+1) and characteristic dNN(i, i+2) and dαN(i, i+2) cross-peaks.
Application in Drug Design: Bradykinin B1 Receptor Antagonists
The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and is a promising target for the treatment of chronic pain and inflammation. The development of potent and selective B1 receptor antagonists is an active area of research.
Conformational constraint is a key feature of many potent bradykinin receptor antagonists. The incorporation of constrained amino acids, such as Oic, has been shown to be crucial for high receptor affinity. It is hypothesized that the beta-turn conformation induced by these residues mimics the bioactive conformation of the endogenous ligand, leading to enhanced binding.
For example, the potent bradykinin B1 receptor antagonist, B-9958, has the sequence Lys-Lys-[Hyp³, CpG⁵, d-Tic⁷, CpG⁸]des-Arg⁹-BK, where CpG is cyclopentylglycine and Tic is tetrahydroisoquinoline-3-carboxylic acid[2]. While this specific antagonist does not contain Oic, related antagonists have successfully incorporated Oic to achieve high affinity, underscoring the importance of the induced beta-turn at the C-terminus for receptor recognition[1].
Visualizations
Signaling Pathway
Caption: Bradykinin B1 receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for Oic-containing peptides.
Conclusion
This compound is a valuable tool for medicinal chemists and peptide scientists seeking to introduce conformational stability into their peptide leads. Its ability to potently induce beta-turn formation can lead to peptides with enhanced receptor affinity, selectivity, and metabolic stability. The detailed protocols and analytical methods outlined in this guide provide a framework for the successful synthesis, characterization, and application of Oic-containing peptides in drug discovery and development. Further exploration and quantitative analysis of its turn-inducing properties compared to other constrained amino acids will continue to refine its application in the design of next-generation peptide therapeutics.
References
Octahydroindole-2-carboxylic Acid: A Technical Guide for Drug Development
An In-depth Review of a Privileged Scaffold in Medicinal Chemistry
Octahydroindole-2-carboxylic acid (Oic) has emerged as a cornerstone in modern drug design, particularly in the development of cardiovascular therapeutics.[1][2] This saturated bicyclic non-proteinogenic α-amino acid, a constrained analog of proline, offers a unique combination of structural rigidity and increased lipophilicity.[1][2][3] These characteristics make it an invaluable building block for medicinal chemists aiming to enhance the metabolic stability, bioavailability, and potency of peptide and peptidomimetic drug candidates.[1][3] This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and critical role of octahydroindole-2-carboxylic acid in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a vital class of drugs for treating hypertension and heart failure.[2][4]
Physicochemical Properties
The physicochemical properties of octahydroindole-2-carboxylic acid can vary depending on the specific stereoisomer. The most extensively utilized isomer in pharmaceutical applications is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[5]
| Property | Value |
| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid[5][6] |
| Molecular Formula | C₉H₁₅NO₂[5][6][7] |
| Molecular Weight | 169.22 g/mol [5][6][7] |
| Appearance | White to off-white solid[5][7] |
| Melting Point | 259-260 °C[7] |
| Optical Rotation | [α]D25 = -47 ± 2º (c=1 in MeOH) for L-isomer[7] |
| Solubility | Soluble in methanol and water[8] |
Synthesis of Octahydroindole-2-carboxylic Acid Stereoisomers
The biological activity of molecules incorporating the Oic scaffold is critically dependent on their stereochemistry, as it possesses three chiral centers, giving rise to eight possible stereoisomers.[1][9] The (2S,3aS,7aS) stereoisomer, often referred to as L-Oic, is of paramount importance as it serves as the key chiral intermediate in the synthesis of several blockbuster drugs, including the ACE inhibitors perindopril and trandopril.[1] The synthesis of enantiomerically pure Oic stereoisomers is a significant challenge, with catalytic hydrogenation of (S)-indoline-2-carboxylic acid being a common and effective method.[1][2]
Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
This protocol describes the synthesis of the (S,S,S)-1 stereoisomer via catalytic hydrogenation.[3]
Materials:
-
(S)-indoline-2-carboxylic acid
-
Glacial acetic acid
-
Platinum(IV) oxide (PtO₂)
-
Ethanol
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) is prepared in glacial acetic acid (e.g., 60 mL) within a hydrogenation vessel.[1]
-
Platinum(IV) oxide (e.g., 300 mg) is added to the solution to act as a catalyst.[1]
-
The mixture undergoes hydrogenation at 60 °C under hydrogen gas pressure for a typical duration of 24 hours.[1]
-
Upon completion of the reaction, the catalyst is removed by filtration and washed with acetic acid.[1]
-
The solvent is then evaporated under reduced pressure, yielding a solid residue.[1]
-
The crude product is purified through crystallization from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[1]
Experimental Protocol: Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride
This protocol outlines the synthesis of the (R,S,S)-1·HCl stereoisomer.[3]
Materials:
-
(S,S,S,R)-2 (trichloromethyloxazolidinone derivative)
-
3N solution of HCl in anhydrous ethyl acetate
-
Ethyl acetate
Procedure:
-
To (S,S,S,R)-2 (300 mg, 1.01 mmol), a 3N solution of HCl in anhydrous ethyl acetate (8 mL) is added.[3]
-
The resulting mixture is stirred at room temperature for 24 hours.[3]
-
The solvent is concentrated in vacuo.[3]
-
The resulting solid is washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as the hydrochloride salt.[3]
The Role of Octahydroindole-2-carboxylic Acid in ACE Inhibition
The primary therapeutic application of octahydroindole-2-carboxylic acid lies in its role as a crucial structural component of ACE inhibitors.[1][2] The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and its overactivation can lead to hypertension.[1][2] ACE, a key enzyme in this pathway, is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By inhibiting ACE, the production of angiotensin II is diminished, leading to vasodilation and a consequent reduction in blood pressure.[1]
The Oic scaffold is instrumental in achieving the high inhibitory potency, often in the low nanomolar and sub-nanomolar range, observed for these drugs.[1] The rigid bicyclic structure of Oic helps to lock the inhibitor into a bioactive conformation that mimics the transition state of ACE substrates, thereby facilitating high-affinity binding to the enzyme's active site.[2]
The Renin-Angiotensin System and ACE Inhibition
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
Quantitative Data: ACE Inhibition
The inhibitory potency of drugs containing the Oic moiety is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the ACE enzyme.
| Compound | Bicyclic Amino Acid Scaffold | IC₅₀ (M) |
| Perindoprilat | Octahydro-1H-indole-2-carboxylic acid | 2.1 x 10⁻⁹[10] |
Experimental Protocol: Determination of ACE Inhibitory Activity
The in vitro ACE inhibition assay is the primary method for evaluating the efficacy of Oic derivatives.[2] This assay measures the ability of a compound to inhibit the enzymatic conversion of a substrate by ACE.[2]
Materials:
-
Assay Buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
Substrate (HHL) Solution (e.g., 5 mM in assay buffer)
-
Enzyme (ACE) Solution (e.g., 0.04 U/mL of rabbit lung ACE in assay buffer)
-
Test compound (inhibitor) solutions at various concentrations
-
Spectrophotometer
Procedure:
-
In a suitable reaction vessel, combine the assay buffer, ACE solution, and the test compound solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of ACE activity, from the dose-response curve.[1]
Caption: Workflow for determining ACE inhibitory activity.
Conclusion
Octahydroindole-2-carboxylic acid stands as a powerful testament to the impact of conformational constraint and lipophilicity in the realm of drug design.[1] Its incorporation into the backbone of ACE inhibitors has paved the way for the development of highly potent and long-acting therapeutics for a range of cardiovascular diseases.[1] The stereoselective synthesis of Oic remains a pivotal aspect of the manufacturing process for these life-saving medications.[1] The well-established synthetic routes and clear structure-activity relationships associated with Oic derivatives provide a solid foundation for future drug discovery endeavors.[2] Ongoing research may focus on creating next-generation Oic derivatives with enhanced tissue penetration, dual-targeting capabilities, or improved pharmacokinetic profiles to further refine the management of cardiovascular and other diseases.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
Understanding Peptidomimetics with Fmoc-Oic-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, peptidomimetics represent a pivotal class of molecules designed to mimic the structure and function of natural peptides. These engineered compounds offer significant advantages over their native counterparts, including enhanced metabolic stability, improved receptor affinity and selectivity, and better oral bioavailability. A key building block in the synthesis of advanced peptidomimetics is Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH) . This conformationally constrained, bicyclic amino acid analogue of proline plays a crucial role in shaping the three-dimensional structure of synthetic peptides, thereby influencing their biological activity.
This technical guide provides an in-depth exploration of this compound and its application in the design and synthesis of peptidomimetics, with a particular focus on antagonists of the bradykinin B2 receptor, a key target in inflammatory processes.
Core Concepts: The Significance of this compound in Peptidomimetic Design
The incorporation of this compound into a peptide sequence imparts critical structural and functional properties:
-
Conformational Rigidity: The bicyclic structure of Oic restricts the conformational freedom of the peptide backbone. This pre-organization into a specific three-dimensional shape can lead to a higher binding affinity for the target receptor by reducing the entropic penalty of binding.
-
Induction of β-Turns: Oic residues are known to promote the formation of β-turn structures within the peptide chain. These secondary structures are often crucial for molecular recognition and receptor binding.
-
Enhanced Metabolic Stability: The unnatural structure of Oic makes the adjacent peptide bonds more resistant to enzymatic degradation by proteases, leading to a longer in vivo half-life of the peptidomimetic.
-
Increased Lipophilicity: The octahydroindole ring system increases the lipophilicity of the peptide, which can improve its absorption and distribution within the body.
A prime example of a clinically successful peptidomimetic containing Oic is Icatibant (HOE 140) , a potent and selective antagonist of the bradykinin B2 receptor used in the treatment of hereditary angioedema. The presence of Oic at the C-terminus of Icatibant is a key contributor to its high affinity and long duration of action.[1]
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| CAS Number | 130309-37-4 |
| Molecular Formula | C₂₄H₂₅NO₄ |
| Molecular Weight | 391.46 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP |
| Storage | Store at 2-8°C |
Quantitative Data: Biological Activity of Oic-Containing Peptidomimetics
The incorporation of Oic has a quantifiable impact on the biological activity of peptidomimetics. The following table summarizes the binding affinity of Icatibant (HOE 140), a well-characterized Oic-containing peptide, for the human bradykinin B2 receptor.
| Compound | Receptor | Assay Type | Affinity (nM) |
| Icatibant (HOE 140) | Human Bradykinin B2 | IC₅₀ | 0.49 - 3.3 |
| Icatibant (HOE 140) | Human Bradykinin B2 | Kᵢ | 0.03 - 0.18 |
Data sourced from AAT Bioquest.[2] It is important to note that IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.[3][4]
Conformational Insights: The Role of Oic in Structural Organization
Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling have been instrumental in elucidating the conformational preferences of Oic-containing peptides. Studies on tetrapeptides corresponding to the C-terminus of high-affinity bradykinin receptor antagonists have shown that the presence of Oic induces a stable β-turn conformation in aqueous solution. This finding supports the hypothesis that a C-terminal β-turn is a critical structural motif for potent bradykinin B2 receptor antagonism.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide (Icatibant Analogue)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a representative Oic-containing peptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH) (3 equivalents), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), extend the coupling time.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the coupling of this compound. Due to the steric hindrance of Oic, a longer coupling time or a more potent coupling reagent like HATU may be necessary.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Bradykinin B2 Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of an Oic-containing peptidomimetic for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor
-
Radioligand: [³H]-Bradykinin
-
Binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 140 µg/mL bacitracin, and 0.1% BSA)
-
Test compound (Oic-containing peptidomimetic) at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled bradykinin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a microplate, combine the cell membranes, [³H]-Bradykinin (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a cascade of intracellular signaling events primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like inflammation, vasodilation, and pain signaling.[5][6] Oic-containing antagonists like Icatibant block the initial binding of bradykinin to the receptor, thereby inhibiting this entire downstream cascade.
Caption: Simplified signaling cascade of the Bradykinin B2 Receptor.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptidomimetics incorporating this compound is efficiently achieved using Fmoc-based solid-phase peptide synthesis. This iterative process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
This compound is a powerful and versatile building block for the creation of sophisticated peptidomimetics with enhanced therapeutic properties. Its ability to induce specific secondary structures, increase metabolic stability, and improve pharmacokinetic profiles makes it an invaluable tool for medicinal chemists and drug developers. A thorough understanding of its properties, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of Oic-containing peptidomimetics in the development of novel therapeutics targeting a range of diseases.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin B2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. scielo.br [scielo.br]
- 4. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-Oic-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic proline analog. Its incorporation into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic properties, and increase binding affinity to target receptors.[1][2] The rigid structure of Oic can induce specific backbone conformations, making it a valuable tool for designing potent and selective peptide-based therapeutics.[2][3] A notable example is the drug Icatibant, a bradykinin B2 receptor antagonist, which contains an Oic residue.[1]
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Oic-OH, utilizing the widely adopted Fmoc/tBu strategy.
Challenges in Incorporating this compound
The primary challenge in the SPPS of Oic-containing peptides is the steric hindrance posed by the bulky, bicyclic side chain of the amino acid.[1] This can lead to incomplete or slow coupling reactions, resulting in deletion sequences and lower purity of the crude peptide. To overcome this, optimization of coupling conditions, including the choice of coupling reagents and reaction times, is crucial.[1][4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide
This protocol outlines the manual synthesis of a generic Oic-containing peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU, DIC)
-
Additives (e.g., HOAt, HOBt, OxymaPure®)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), a second coupling is recommended.[1][4]
-
Wash the resin with DMF (5x).
-
-
Incorporation of this compound (Sterically Hindered Coupling):
-
Due to steric hindrance, a more potent coupling reagent and longer reaction time are necessary.[1]
-
In a separate vessel, dissolve this compound (2 eq.), HATU (1.95 eq.), and HOAt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) to the mixture and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 4-6 hours, or overnight if necessary, at room temperature.[1]
-
Monitor the coupling with a Kaiser test. If the test is positive, perform a double coupling.[1][4]
-
Wash the resin with DMF (5x) and DCM (3x).[1]
-
-
Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
Protocol 2: Purification and Characterization
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Characterization:
-
Analyze the purified fractions by analytical RP-HPLC to confirm purity.
-
Confirm the identity of the peptide by mass spectrometry to verify the molecular weight.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Relative Efficiency for Hindered Residues | Reference |
| DIC | HOBt/OxymaPure® | - | 2-4 hours | Moderate | [1][5] |
| HBTU | HOBt | DIPEA | 2-4 hours | Good | [6][7] |
| HATU | HOAt | DIPEA | 2-6 hours (or overnight) | Excellent | [1][6][7] |
| COMU | - | DIPEA | 1.5-3 hours | Excellent | [7] |
Note: This data is a generalized summary for sterically hindered amino acids. HATU is frequently recommended for challenging couplings, including the incorporation of this compound, due to its high reactivity and ability to minimize racemization.[6][7]
Table 2: Recommended Reagent Equivalents for this compound Coupling.
| Reagent | Equivalents (relative to resin loading) |
| This compound | 2 |
| HATU | 1.95 |
| HOAt | 2 |
| DIPEA | 4 |
Source: Based on protocols for sterically hindered amino acids.[1]
Visualizations
Caption: General workflow for the solid-phase synthesis of an Oic-containing peptide.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
- 1. Icatibant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]
- 3. WO2019202057A1 - A method for production of high purity icatibant - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Incorporating Fmoc-Oic-OH into Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis. Its rigid bicyclic structure imparts unique structural properties to peptides, making it a key component in the design of potent and selective therapeutic peptides and peptidomimetics. The incorporation of Oic can lead to peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity, and specific secondary structure induction, such as β-turns.
This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). It covers coupling strategies for this sterically hindered amino acid, protocols for both manual and automated synthesis, and discusses its application in the development of bioactive peptides, including bradykinin receptor antagonists and angiotensin-converting enzyme (ACE) inhibitors.
Properties of this compound
| Property | Value |
| CAS Number | 130309-37-4[1] |
| Molecular Formula | C24H25NO4[1] |
| Molecular Weight | 391.46 g/mol [1] |
| Appearance | White to off-white powder |
| Storage | 2-8°C[2] |
Challenges in Incorporating this compound
The bicyclic structure of Oic presents significant steric hindrance, which can impede the efficiency of the coupling reaction during SPPS. This can lead to lower yields and incomplete reactions if standard coupling protocols are used. To overcome these challenges, the choice of coupling reagent and reaction conditions is critical.
Recommended Coupling Reagents and Conditions
For sterically hindered amino acids like this compound, potent activating reagents are recommended to achieve high coupling efficiencies. The following table provides a comparative overview of commonly used coupling reagents. The yields are representative for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Representative Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | 20 - 45 | > 99 | Highly reactive, excellent for hindered couplings, low racemization. Higher cost. |
| HBTU | HOBt | DIPEA | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. |
| COMU | - | DIPEA | 15 - 30 | > 99 | Very high reactivity, safer byproducts than benzotriazole-based reagents. Higher cost. |
| DIC/Oxyma | OxymaPure | - | 60 - 120 | 95 - 98 | Cost-effective, low risk of racemization. Slower reaction rates. |
| PyBOP | HOBt | DIPEA | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. |
Data extrapolated from studies on other sterically hindered amino acids.
Recommendation: For optimal results with this compound, HATU or COMU are the preferred coupling reagents due to their high reactivity and efficiency in overcoming steric hindrance.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific peptide sequence and synthesizer used.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol is for a standard 0.1 mmol scale synthesis.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Workflow Diagram:
Caption: Manual SPPS workflow for incorporating this compound.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
This compound Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation. A longer coupling time is recommended due to steric hindrance.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (5 times).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step.
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol
This protocol is a general guideline for automated peptide synthesizers and may need to be adapted based on the specific instrument.
Workflow Diagram:
Caption: Automated SPPS workflow for peptide synthesis.
Parameters for this compound Incorporation:
-
Coupling Reagent: HATU or COMU.
-
Equivalents: Use a higher excess of this compound (e.g., 5 equivalents) and coupling reagent (e.g., 4.8 equivalents) compared to standard amino acids.
-
Coupling Time: Program an extended coupling time of at least 60-120 minutes. Consider a double coupling protocol for difficult sequences.
-
Double Coupling: Program the synthesizer to perform two consecutive coupling reactions for the this compound residue without an intervening deprotection step.
Applications of Oic-Containing Peptides
The incorporation of Oic is a key strategy in the design of peptidomimetics with therapeutic potential. The constrained nature of Oic helps to lock the peptide backbone into a specific conformation, which can lead to enhanced biological activity and selectivity.
Bradykinin Receptor Antagonists
Bradykinin is a peptide that mediates inflammation and pain through its interaction with B1 and B2 receptors, which are G-protein coupled receptors (GPCRs). Peptides containing Oic have been developed as potent and stable antagonists of bradykinin receptors. For example, the peptide B9430 (D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic-Arg) is a potent antagonist of both B1 and B2 receptors.[3]
Bradykinin Receptor Signaling Pathway:
Caption: Oic-peptides as bradykinin receptor antagonists.
Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. The incorporation of Oic into peptide sequences can lead to potent and selective ACE inhibitors. The constrained conformation of Oic can mimic the transition state of the ACE substrate, leading to tight binding and inhibition.
Renin-Angiotensin System and ACE Inhibition:
Caption: Mechanism of ACE inhibition by Oic-peptides.
Conclusion
This compound is a powerful tool for designing conformationally constrained peptides with significant therapeutic potential. While its incorporation presents challenges due to steric hindrance, these can be effectively overcome by using optimized coupling conditions, particularly with potent activating reagents like HATU or COMU. The application of Oic-containing peptides as bradykinin receptor antagonists and ACE inhibitors highlights the value of this unique amino acid in modern drug discovery and development. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully incorporate this compound into their peptide sequences and explore its potential in various therapeutic areas.
References
- 1. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Synthetic Peptide with Potential Angiotensin I-Converting Enzyme (ACE-1) Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 3. A new generation of bradykinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Oic-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH) is a conformationally constrained, bicyclic proline analog. Its incorporation into peptides can enhance metabolic stability, improve pharmacokinetic properties, and increase binding affinity by inducing a rigid backbone conformation.[1][2] However, the steric hindrance posed by its bulky structure presents challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and low yields.[3]
These application notes provide detailed protocols and a comparative analysis of common coupling reagents to facilitate the efficient incorporation of this compound into peptide sequences.
Core Concepts and Challenges
The primary challenge in coupling this compound is overcoming the steric hindrance of the bicyclic ring system. This often necessitates the use of more potent activating reagents, longer reaction times, and potentially double coupling to ensure complete acylation of the N-terminal amine of the growing peptide chain.[3][4] Monitoring the reaction progress using methods like the Kaiser test is crucial to confirm complete coupling before proceeding to the next synthesis cycle.[4]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the recommended reagents and conditions based on literature protocols.
| Coupling Reagent | Activating Agent | Base | This compound (eq.) | Coupling Agent (eq.) | Base (eq.) | Typical Reaction Time | Solvent |
| HATU | HATU | DIPEA | 2 | 1.95 | 4 | 4-6 hours (or overnight) | DMF |
| DIC/OxymaPure® | DIC | - | 3 | 3 | - | 1-3 hours | DMF |
| DIC/HOBt | DIC | - | 5 | 5.5 | - | > 4 hours (monitoring required) | DMF/DCM |
| HBTU/HOBt | HBTU/HOBt | DIPEA | 3 | 3 | 6 | ~2 hours | DMF |
Data compiled from multiple sources.[4][5][6][7] Equivalents are relative to the resin loading.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for sterically hindered amino acids like this compound due to the high reactivity of HATU.[8][9]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected using 20% piperidine in DMF.[4] Wash the resin thoroughly with DMF and DCM.[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 eq.) and HATU (1.95 eq.) in DMF. Add DIPEA (4 eq.) to the mixture.[4]
-
Coupling Reaction: Add the activation mixture to the deprotected resin. Shake the reaction vessel at room temperature for 4-6 hours. For particularly difficult couplings, the reaction can be left overnight.[4]
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.[3]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).[4]
-
Double Coupling (Optional): If the Kaiser test is positive, indicating incomplete coupling, a second coupling can be performed by repeating steps 2-5 with fresh reagents.[3]
Protocol 2: DIC/OxymaPure®-Mediated Coupling of this compound
This protocol offers a safer alternative to HOBt-based reagents, as OxymaPure® is not explosive.[10][11]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.[7]
-
Coupling Reaction: Add the this compound/OxymaPure® solution to the deprotected resin. Add DIC (3 eq.) to the reaction vessel. Agitate the mixture at room temperature for 1-3 hours.[7]
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Wash the resin as described in step 5 of Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the general workflow for solid-phase peptide synthesis incorporating this compound and the decision-making process for troubleshooting incomplete coupling.
Caption: General workflow for Fmoc-SPPS incorporating this compound.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Signaling Pathway Context
The incorporation of Oic into peptidomimetics, such as the bradykinin B2 receptor antagonist Icatibant, can significantly impact their therapeutic efficacy.[4] The constrained nature of Oic can lock the peptide into a bioactive conformation, enhancing its binding to G protein-coupled receptors (GPCRs) and modulating downstream signaling.[1][4]
Caption: Inhibition of Bradykinin B2 receptor signaling by an Oic-containing antagonist.
Conclusion
The successful incorporation of this compound into peptides requires careful consideration of coupling conditions due to its steric hindrance. Utilizing potent coupling reagents like HATU, extending reaction times, and diligent monitoring with the Kaiser test are key to achieving high coupling efficiency. The protocols and comparative data provided herein serve as a valuable resource for researchers aiming to leverage the unique properties of Oic in peptide design and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Standard Fmoc-Oic-OH Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Oic-OH ((2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid) is a conformationally constrained proline analogue used in peptide synthesis to introduce rigid bends or turns. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom is base-labile and its removal is a critical step in solid-phase peptide synthesis (SPPS). This document provides detailed protocols for the deprotection of this compound, methods for monitoring the reaction, and a discussion of potential side reactions.
The deprotection of the Fmoc group proceeds via a base-mediated β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine base.
Deprotection Reagents and Conditions
The choice of base and reaction conditions for Fmoc deprotection is crucial for efficient and clean removal of the protecting group without compromising the integrity of the peptide chain. While piperidine is the most common reagent, other bases can be used to mitigate specific side reactions.
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | 5-20 minutes | The most common and effective reagent for Fmoc deprotection. |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | 10-30 minutes | A less nucleophilic alternative to piperidine, may reduce certain side reactions. Solubility can be an issue.[1] |
| 4-Methylpiperidine | 20% (v/v) | DMF | 10-20 minutes | Similar reactivity to piperidine. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 2% (v/v) | DMF | 2-10 minutes | A very strong, non-nucleophilic base. Often used in combination with a scavenger like piperidine. |
| Morpholine | 20-50% (v/v) | DMF | 30-120 minutes | A weaker base, resulting in slower deprotection times.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the standard method for removing the Fmoc group from this compound attached to a solid support.
Materials:
-
This compound-functionalized resin
-
20% (v/v) Piperidine in DMF
-
DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Swell the this compound-functionalized resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for an initial 2 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Continue to agitate the mixture for an additional 5-15 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3 times).
-
Wash the resin with MeOH (3 times) to shrink the resin for drying if desired.
-
Dry the resin under vacuum.
Protocol 2: Monitoring Fmoc Deprotection
It is essential to monitor the completion of the deprotection reaction to ensure a free amine is available for the subsequent coupling step.
A. Qualitative Monitoring: The Kaiser Test
The Kaiser test is a colorimetric assay to detect free primary amines. However, for a secondary amine like Oic, the test will not produce the characteristic deep blue color. A positive result for a secondary amine is typically a yellow to reddish-brown color on the resin beads.
Materials:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
Small glass test tube.
Procedure:
-
Take a small sample of the resin beads (a few milligrams) after the deprotection and washing steps.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads. A yellow to reddish-brown color indicates a free secondary amine. Colorless beads suggest incomplete deprotection.
B. Quantitative Monitoring: UV-Vis Spectroscopy
The dibenzofulvene-piperidine adduct formed during deprotection has a characteristic UV absorbance around 301 nm.[4] This property can be used to quantify the extent of Fmoc removal.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
The collected deprotection solution (filtrate from steps 5 and 8 of Protocol 1)
-
20% piperidine in DMF solution (for blank)
Procedure:
-
Collect the filtrate from the deprotection steps.
-
Dilute a known volume of the filtrate with 20% piperidine in DMF.
-
Measure the absorbance of the diluted solution at 301 nm using 20% piperidine in DMF as a blank.
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (ε at 301 nm for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹).
Potential Side Reactions
Diketopiperazine Formation: When Oic is the second amino acid in the peptide sequence, there is a risk of the deprotected N-terminal amine attacking the ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a diketopiperazine. This side reaction is particularly prevalent with proline and its analogues due to the cis-amide bond conformation they can adopt.[5]
Mitigation Strategies:
-
Use of sterically hindered resins: Resins such as 2-chlorotrityl chloride (2-CTC) resin can physically obstruct the intramolecular cyclization.
-
Dipeptide coupling: Coupling a pre-formed Fmoc-Xaa-Oic-OH dipeptide can bypass the vulnerable dipeptide-resin intermediate stage.[5]
Diagrams
Caption: Experimental workflow for this compound deprotection.
Caption: Mechanism of Fmoc deprotection. (Note: This is a conceptual representation as actual chemical structure rendering is not supported).
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-Oic-OH in the Design of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery, the pursuit of enhanced metabolic stability, receptor affinity, and favorable pharmacokinetic profiles is paramount. A key strategy to achieve these goals is the incorporation of non-proteinogenic amino acids. Among these, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), a conformationally constrained bicyclic proline analog, has emerged as a valuable building block. Its Fmoc-protected derivative, Fmoc-Oic-OH, is instrumental in solid-phase peptide synthesis (SPPS) for the development of potent and selective bioactive peptides.
The rigid structure of Oic introduces significant conformational constraints into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target receptor.[1] Furthermore, the saturated carbocyclic ring of Oic increases its lipophilicity, which can improve a peptide's ability to cross biological membranes and enhance its resistance to enzymatic degradation.[2][3]
A prominent example of the successful application of Oic is in the design of Icatibant (HOE-140), a potent and selective antagonist of the bradykinin B2 receptor used in the treatment of hereditary angioedema.[1] The inclusion of Oic in Icatibant is critical for its high affinity and prolonged in vivo activity.[1] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways relevant to the design of bioactive peptides incorporating this compound.
Applications of this compound in Bioactive Peptide Design
The unique structural features of Oic make it a valuable tool for the design of antagonists for various G protein-coupled receptors (GPCRs).
Bradykinin Receptor Antagonists
The kinin-kallikrein system and its primary mediator, bradykinin, are involved in inflammatory processes and pain. Bradykinin exerts its effects through two main receptors, B1 and B2. The incorporation of Oic has been a key strategy in the development of potent and selective bradykinin B2 receptor antagonists. The constrained nature of Oic helps to mimic the bioactive conformation of the natural ligand, leading to high-affinity binding.
Neurokinin Receptor Antagonists
Neurokinin receptors (NK1, NK2, NK3) and their endogenous ligands, the tachykinins (e.g., Substance P), are implicated in pain, inflammation, and mood disorders. The development of neurokinin receptor antagonists is a promising therapeutic strategy. While the use of this compound in this area is an active field of research, the structural rigidity it imparts can be leveraged to design peptidomimetics with improved affinity and selectivity for neurokinin receptors.
Opioid Receptor Antagonists
The opioid system, comprising receptors such as mu (µ), delta (δ), and kappa (κ), is a major target for pain management. The design of opioid receptor antagonists is crucial for treating opioid overdose and addiction. The incorporation of conformationally constrained amino acids like Oic can lead to the development of novel opioid receptor modulators with unique pharmacological profiles.
Quantitative Bioactivity Data
The following table summarizes the biological activity of representative peptides incorporating Oic. This data highlights the significant enhancement in receptor affinity achieved through the inclusion of this constrained amino acid.
| Peptide Name | Target Receptor | Bioactivity (Ki) | Bioactivity (pIC50) | Reference |
| HOE-140 (Icatibant) | Human Bradykinin B2 | 0.064 nM | 9.6 | [1] |
| B-9430 | Human Bradykinin B1 | - | 7.9 | [1] |
| MEN 10376 | Human Neurokinin 2 (NK2) | >250-fold selectivity over NK1 and NK3 | - | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide
This protocol outlines the manual synthesis of a generic Oic-containing peptide using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% in DMF (v/v)
-
Coupling reagents:
-
For standard amino acids: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
For this compound: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-Diisopropylethylamine (DIPEA)
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete reaction, repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Due to the steric hindrance of Oic, a more potent coupling reagent is required.
-
Dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and shake for 4-6 hours, or overnight if necessary.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat SPPS Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Workflow for Solid-Phase Peptide Synthesis (SPPS):
A generalized workflow for solid-phase peptide synthesis (SPPS).
Protocol 2: Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5-95% B over 30 minutes) at a flow rate of 1 mL/min for an analytical column.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Protocol 3: Peptide Characterization by Mass Spectrometry
Materials:
-
Purified peptide
-
Mass spectrometry grade solvents (e.g., water, ACN, formic acid)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Mass Analysis:
-
For ESI-MS: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in positive ion mode.
-
For MALDI-TOF: Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to dry. Acquire the mass spectrum.
-
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide to confirm its identity.
Signaling Pathways of Target Receptors
Understanding the signaling pathways of the target receptors is crucial for designing bioactive peptides with desired functional activities (agonist or antagonist).
Bradykinin B2 Receptor Signaling
The bradykinin B2 receptor is a Gq-coupled GPCR. Upon bradykinin binding, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to various physiological responses, including vasodilation and inflammation.[3][4][5] An antagonist containing Oic, such as Icatibant, blocks the binding of bradykinin to the B2 receptor, thereby inhibiting this signaling cascade.
Bradykinin B2 Receptor Signaling Pathway and Inhibition.
Neurokinin-1 (NK1) Receptor Signaling
The NK1 receptor, the primary receptor for Substance P, is also a Gq-coupled GPCR. Its activation initiates a similar signaling cascade to the B2 receptor, involving PLC, IP3, and DAG, leading to increased intracellular calcium and PKC activation.[4][5][6] This pathway is involved in pain transmission, inflammation, and emesis. NK1 receptor antagonists aim to block these effects.
Neurokinin-1 Receptor Signaling Pathway.
Mu-Opioid Receptor (µOR) Signaling
The µ-opioid receptor is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] It also modulates ion channels, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, leading to analgesia.
Mu-Opioid Receptor Signaling Pathway.
Conclusion
This compound is a powerful and versatile building block for the design of bioactive peptides with improved pharmacological properties. Its ability to induce conformational rigidity and enhance metabolic stability makes it an invaluable tool for medicinal chemists and peptide scientists. The protocols and information provided herein offer a comprehensive guide for the successful incorporation of this compound into novel peptide-based therapeutics targeting a range of diseases.
References
- 1. 6252abbiotec.com [6252abbiotec.com]
- 2. Synthesis and antinociceptive activity of orally active opioid peptides: improvement of oral bioavailability by esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Peripherally Acting Mu-Opioid Receptor Antagonists for the Treatment of Opioid-Induced Constipation: A Bayesian Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-Oic-OH in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH) has emerged as a pivotal building block in contemporary drug discovery, primarily owing to its unique structural attributes. As a conformationally constrained proline analogue, this compound imparts rigidity to peptide backbones, a feature that can significantly enhance therapeutic potential. This application note provides a detailed overview of the applications of this compound in drug discovery, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
The incorporation of the bicyclic Oic moiety restricts the conformational flexibility of peptides, leading to several advantageous properties. These include increased metabolic stability against enzymatic degradation, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles.[1][2] The most prominent applications of this compound are in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for treating hypertension and in the synthesis of potent antagonists for bradykinin receptors, which are implicated in inflammation and pain.
Key Applications of this compound
-
ACE Inhibitors: this compound is a crucial component in the synthesis of highly potent ACE inhibitors like Trandolapril and Perindopril. The rigid Oic scaffold mimics the transition state of the natural substrate of ACE, leading to potent inhibition of the enzyme.
-
Bradykinin Receptor Antagonists: This constrained amino acid is utilized in the synthesis of bradykinin B1 and B2 receptor antagonists. For instance, it is a key component of the potent bradykinin B2 receptor antagonist, Icatibant (HOE 140), and its derivatives.[3]
-
Protease Inhibitors: The conformational constraint offered by the Oic structure is beneficial in the design of various protease inhibitors, including those targeting HIV protease.
-
Opioid Receptor Modulators: this compound has been incorporated into peptide analogues to modulate the activity of opioid receptors, offering potential for the development of novel analgesics with improved side-effect profiles.
Quantitative Data: Impact of Oic Incorporation
The inclusion of the Oic moiety significantly influences the biological activity of peptides. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of representative compounds, highlighting the contribution of the Oic scaffold.
| Compound | Target | IC50 (nM) | Species | Comments |
| Trandolaprilat (active form of Trandolapril) | ACE | 1.4 - 7.06 | Human | Contains the Oic scaffold, demonstrating potent ACE inhibition. |
| Enalaprilat (for comparison) | ACE | 1.2 | Human | A widely used ACE inhibitor without the Oic moiety. |
| Captopril (for comparison) | ACE | 1.7 - 21 | Human | Another common ACE inhibitor, used as a reference.[4][5][6] |
| Oic-containing dipeptide 7c | ACE | 14 | Rat | A synthetic dipeptide demonstrating the inhibitory potential of the Oic moiety.[7] |
| Compound | Receptor | Binding Affinity (Ki) (nM) | Species | Comments |
| HOE 140 (Icatibant) | Bradykinin B2 | 0.28 - 10.52 | Human | A potent and selective B2 antagonist containing the D-Tic-Oic dipeptide.[8] |
| MEN16132 | Bradykinin B2 | 1.62 | Human | A nonpeptide B2 antagonist, for comparison of affinity. |
| [desArg10]HOE 140 | Bradykinin B1 | ~83 | Human | An analogue of HOE 140 with affinity for the B1 receptor. |
| B-9430 | Bradykinin B2 | - | Rabbit | An antagonist containing D-Igl-Oic dipeptide. |
| B-9972 | Bradykinin B2 | 7-fold lower than Bradykinin | Rabbit | An agonist derivative of B-9430, demonstrating the impact of stereochemistry.[9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Bradykinin B2 Antagonist Analogue
This protocol describes the manual synthesis of a generic bradykinin B2 antagonist analogue containing the D-Tic-Oic dipeptide using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound and Fmoc-D-Tic-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) to the resin. Pre-activate the amino acid by dissolving it in DMF with DIC and HOBt for 10 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.
-
Coupling of this compound and Fmoc-D-Tic-OH: For the coupling of the sterically hindered this compound and Fmoc-D-Tic-OH, extend the coupling time to 4-6 hours or use a more potent coupling reagent like HATU/DIPEA.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
ACE Inhibitory Activity Assay
This protocol outlines a colorimetric assay to determine the in vitro ACE inhibitory activity of a test compound.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA)
-
Test compound (e.g., Oic-containing peptide)
-
Captopril (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of ACE, HHL, TNBSA, test compound, and captopril in appropriate buffers.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of borate buffer to all wells.
-
Add 10 µL of the test compound at various concentrations to the sample wells.
-
Add 10 µL of captopril to the positive control wells and 10 µL of buffer to the negative control wells.
-
Add 20 µL of ACE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of HHL solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development: Stop the reaction and develop the color by adding 100 µL of TNBSA solution to all wells.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 340 nm) using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Peptidomimetic inhibitors of HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ic50 values compared: Topics by Science.gov [science.gov]
- 7. Synthesis and biological activity of modified peptide inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B-9972 (D-Arg-[Hyp3,Igl5,Oic7,Igl8]-bradykinin) is an inactivation-resistant agonist of the bradykinin B2 receptor derived from the peptide antagonist B-9430 (D-Arg-[Hyp3,Igl5,D-Igl7,Oic8]-bradykinin): pharmacologic profile and effective induction of receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Oic-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Oic-OH, or (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, is a valuable building block in peptide chemistry, particularly for the synthesis of cyclic peptides with enhanced therapeutic potential. As a conformationally constrained and lipophilic analog of proline, the incorporation of Oic into peptide sequences can significantly improve metabolic stability, bioavailability, and receptor binding affinity. These application notes provide detailed protocols and supporting data for the use of this compound in the solid-phase synthesis and subsequent cyclization of peptides.
Cyclic peptides often exhibit superior pharmacological properties compared to their linear counterparts due to their reduced conformational flexibility and increased resistance to enzymatic degradation. The unique bicyclic structure of Oic introduces a rigid bend in the peptide backbone, which can pre-organize the peptide into a bioactive conformation, favorable for receptor binding. Furthermore, the increased lipophilicity imparted by the octahydroindole ring system can enhance membrane permeability and oral bioavailability.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application in peptide synthesis.
| Property | Value |
| CAS Number | 130309-37-4 |
| Molecular Formula | C₂₄H₂₅NO₄ |
| Molecular Weight | 391.46 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Data Presentation: Enhancing Peptide Properties with Oic
The lipophilicity of a compound is often expressed as its distribution coefficient (LogD) at a physiological pH of 7.4. An increase in LogD generally correlates with improved absorption and distribution. The strategic placement of Oic can be used to modulate the LogD of a peptide into a more favorable range for oral drug candidates.
Table 2 provides a representative comparison of synthesis parameters for on-resin head-to-tail cyclization of peptides. The yield and purity are dependent on the peptide sequence and the cyclization conditions.
| Parameter | Representative Value |
| Synthesis Scale | 0.1 mmol |
| Cyclization Method | On-resin head-to-tail lactamation |
| Typical Crude Purity | 60-80% |
| Typical Final Yield (after purification) | 15-40% |
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a linear peptide containing Oic and its subsequent on-resin head-to-tail cyclization.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the assembly of a linear peptide on a solid support using standard Fmoc/tBu chemistry. The choice of resin is critical for head-to-tail cyclization; a resin with a linker that can be selectively cleaved to expose the C-terminal carboxylic acid while the peptide remains attached to the support is required. Fmoc-Asp(ODmb)-Wang resin or Fmoc-Glu(ODmb)-Wang resin are commonly used for this purpose.
Materials:
-
Fmoc-Asp(ODmb)-Wang resin or Fmoc-Glu(ODmb)-Wang resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final N-terminal Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the on-resin cyclization of the linear peptide synthesized in Protocol 1.
Materials:
-
Peptide-resin from Protocol 1
-
Hydrazine monohydrate
-
DMF
-
DCM
-
Coupling reagents for cyclization (e.g., PyBOP, HATU, or DPPA)
-
DIEA
Procedure:
-
Selective C-terminal Deprotection:
-
Treat the peptide-resin with a solution of 2% hydrazine in DMF (v/v) for 15 minutes. This selectively cleaves the Dmb ester and exposes the C-terminal carboxylic acid.
-
Repeat the treatment once more.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess hydrazine.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
In a separate vial, dissolve the cyclization coupling reagent (e.g., PyBOP, 3-5 equivalents) in DMF.
-
Add the coupling reagent solution and DIEA (6-10 equivalents) to the resin.
-
Shake the reaction vessel at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small sample of the resin and analyzing by LC-MS.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the cyclic peptide from the solid support and its subsequent purification.
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin.
-
Gently shake the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the cyclic peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of a cyclic peptide using this compound.
Caption: Workflow for the synthesis of cyclic peptides using this compound.
Signaling Pathway of Bradykinin B2 Receptor
Cyclic peptides containing Oic have been successfully developed as antagonists for the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in inflammation and pain. The following diagram illustrates the major signaling cascades initiated by the activation of the bradykinin B2 receptor. Antagonists containing Oic would block these downstream effects.
Caption: Simplified signaling pathway of the Bradykinin B2 Receptor.
Conclusion
This compound is a powerful tool for the synthesis of cyclic peptides with enhanced physicochemical and pharmacological properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of peptide-based drug discovery. The ability of Oic to induce conformational rigidity and increase lipophilicity makes it a valuable building block for the development of next-generation peptide therapeutics with improved stability and oral bioavailability.
Revolutionizing Peptide Therapeutics: Utilizing Fmoc-Oic-OH to Engineer Stable Secondary Structures
For Immediate Release
In the dynamic field of peptide-based drug development, achieving conformational stability is a paramount challenge. The inherent flexibility of peptides often leads to reduced receptor affinity and susceptibility to enzymatic degradation, limiting their therapeutic potential. The incorporation of conformationally constrained non-canonical amino acids presents a powerful strategy to overcome these limitations. This application note details the use of Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH), a bicyclic proline analog, to stabilize peptide secondary structures, thereby enhancing their biological activity and metabolic stability.
Introduction to this compound
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of the rigid (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic) residue into a peptide sequence. The bicyclic nature of Oic imparts significant conformational constraints on the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices. This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in receptor binding affinity and selectivity. Furthermore, the non-natural structure of Oic can enhance resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of the peptide therapeutic.
Key Advantages of Incorporating Oic:
-
Enhanced Receptor Affinity and Selectivity: The rigid structure of Oic can pre-organize the peptide backbone into a conformation that is optimal for receptor binding, thereby increasing affinity.[1] This conformational restriction can also improve selectivity for the target receptor over other related receptors.[1]
-
Increased Metabolic Stability: The non-natural structure of Oic makes the adjacent peptide bonds more resistant to cleavage by proteases, leading to a longer biological half-life.[1]
-
Improved Pharmacokinetic Properties: The bicyclic nature of Oic increases the lipophilicity of the peptidomimetic, which can improve its absorption, distribution, and cell permeability.
Data Presentation: Quantitative Impact of Oic on Peptide Activity
The stabilizing effect of Oic on peptide secondary structure is exemplified in the development of bradykinin B2 receptor antagonists. The potent antagonist HOE-140 incorporates a D-Tic-Oic dipeptide sequence at its C-terminus, which is crucial for its high binding affinity. A comparative analysis of HOE-140 and its stereoisomer, where D-Tic is replaced by L-Tic, highlights the importance of the specific conformation induced by the D-Tic-Oic motif for receptor binding. Conformational analysis of HOE-140 indicates a strong preference for the formation of a type II' β-turn in the C-terminal region, a feature not observed in the less active L-Tic isomer.
| Compound | Sequence | Receptor Binding Affinity (Ki, nM) |
| HOE-140 | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg | 0.11 |
| WIN 65365 (L-Tic isomer) | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-L-Tic-Oic-Arg | 130 |
Table 1: Comparison of binding affinities of the bradykinin B2 receptor antagonist HOE-140 and its L-Tic7 stereoisomer. The significantly higher affinity of HOE-140 is attributed to the stabilization of a type II' β-turn by the D-Tic-Oic sequence.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an Oic residue using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-amino acid (3 eq.), a coupling reagent like HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Due to the steric hindrance of Oic, a more potent coupling reagent like HATU is recommended, and a longer coupling time may be necessary.
-
Dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.[1]
-
Add the activation mixture to the deprotected resin and shake for 4-6 hours, or overnight if necessary.[1]
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat SPPS Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Peptide Purification and Characterization
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired peptide peak.
Characterization:
-
Analytical RP-HPLC: Confirm the purity of the collected fractions.
-
Mass Spectrometry (MS): Verify the molecular weight of the purified peptide using ESI-MS or MALDI-TOF.
Protocol 3: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
Procedure:
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The concentration should be in the range of 0.1-1 mg/mL.
-
Blank Measurement: Record a spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution from approximately 190 to 260 nm in a quartz cuvette with a 1 mm pathlength.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum and convert the data to mean residue ellipticity [θ].
-
Analysis: Analyze the processed spectrum for characteristic secondary structure signals. A type II' β-turn, for instance, will have a distinct CD signature that can be compared between the Oic-containing peptide and a control peptide.
Protocol 4: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O). The concentration should be in the range of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ROESY) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.
-
Structural Restraint Generation: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols to calculate a family of 3D structures consistent with the experimental restraints.
-
Analysis: Analyze the resulting structures to identify stable secondary structural elements, such as β-turns, and to determine the specific dihedral angles defining the conformation of the Oic residue and its surrounding residues.
Visualization of Workflows and Signaling Pathways
Caption: A generalized workflow for the solid-phase synthesis of peptides incorporating this compound.
Caption: Simplified signaling pathway of the Bradykinin B2 Receptor, a target for Oic-containing peptide antagonists.
Conclusion
The incorporation of this compound into peptide sequences is a highly effective strategy for stabilizing secondary structures, leading to enhanced biological activity and improved metabolic stability. The presented data on bradykinin antagonists demonstrates the profound impact of Oic-induced conformational rigidity on receptor binding. The detailed protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to harness the potential of this compound in the design of next-generation peptide therapeutics.
References
Application Notes and Protocols for Fmoc-Oic-OH Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of peptide libraries incorporating the conformationally constrained, unnatural amino acid Fmoc-L-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH). The inclusion of this compound in peptide sequences is a powerful strategy for developing potent and specific modulators of protein-protein interactions (PPIs) by introducing structural rigidity.
Introduction to this compound in Peptide Library Synthesis
This compound is a bicyclic proline analog that, when incorporated into a peptide backbone, imparts a significant conformational constraint. This rigidity can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to a target protein and potentially increasing affinity and specificity. Its saturated carbocyclic structure also enhances the lipophilicity of the peptide, which can improve membrane permeability and metabolic stability.
Combinatorial peptide libraries synthesized with this compound offer a powerful tool for the discovery of novel therapeutic leads. The "split-mix" synthesis approach allows for the generation of vast libraries of unique peptide sequences, where each bead in the synthesis resin carries a single, unique peptide.[1][2][3] Screening these libraries against biological targets, such as those involved in critical disease signaling pathways, can lead to the identification of potent and selective inhibitors.
Physicochemical Properties and Synthesis Data
A thorough understanding of the properties of this compound and the expected outcomes of peptide synthesis are crucial for successful library generation.
| Property | Value | Reference |
| Molecular Formula | C24H25NO4 | |
| Molecular Weight | 391.5 g/mol | |
| Appearance | White to off-white powder | |
| CAS Number | 130309-37-4 |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of the Fmoc-protected Oic amino acid.
| Parameter | Representative Value | Notes | Reference |
| Crude Peptide Yield | ~80% | Highly dependent on sequence and synthesis scale. | [4] |
| Purity after HPLC | >95% | For individual peptides; library purity is assessed differently. | [5] |
| Coupling Efficiency (per step) | 99.0 - 99.5% | Critical for the synthesis of long peptides. A small decrease significantly impacts overall yield. | [6] |
| Final Purified Yield | 50-60% | Post-purification recovery of the target peptide. | [4] |
Table 2: Representative Quantitative Data for Solid-Phase Peptide Synthesis. The data presented are typical values for SPPS and will vary based on the specific peptide sequence, length, and the efficiency of each synthesis step.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a linear peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin as in step 2.
-
Confirm complete coupling with a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates successful coupling.
-
-
Optimized Coupling of this compound: Due to the steric hindrance of this compound, the following optimized conditions are recommended:
-
Use HATU/HOBt or an alternative highly efficient coupling reagent like COMU.[7]
-
Double Coupling: Perform the coupling as described in step 3. After washing, repeat the coupling step with a fresh solution of activated this compound.
-
Increased Reaction Time: Extend the coupling time to 4-6 hours or overnight if necessary.
-
Microwave-Assisted SPPS: If available, use a microwave peptide synthesizer to enhance coupling efficiency. A typical cycle would be 5 minutes at 50°C.[8]
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: "Split-Mix" Synthesis of a Combinatorial Peptide Library
This protocol describes the generation of a "one-bead-one-compound" peptide library using the split-mix synthesis method.[1][2][3]
Workflow for Split-Mix Synthesis
Caption: Workflow for "split-mix" combinatorial library synthesis.
Procedure:
-
Resin Preparation: Start with a suitable resin (e.g., TentaGel) and swell in DMF.
-
First Coupling Cycle:
-
Perform Fmoc deprotection on the entire batch of resin.
-
Split: Divide the deprotected resin into a number of equal portions corresponding to the number of amino acids to be used in the first position (e.g., 20 portions for the 20 natural amino acids, plus one for this compound).
-
Couple: In separate reaction vessels, couple a different Fmoc-amino acid to each portion of the resin. For this compound, use the optimized coupling protocol described above.
-
Pool and Mix: After coupling and thorough washing, combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
-
Subsequent Coupling Cycles:
-
Perform Fmoc deprotection on the pooled resin.
-
Repeat the "split-couple-pool" cycle for each subsequent position in the peptide library.
-
-
Final Steps:
-
After the final coupling cycle, perform a final Fmoc deprotection.
-
The library can be used on the bead for screening, or the peptides can be cleaved from a portion of the beads for solution-phase assays.
-
Application Example: Targeting the p53-MDM2 Interaction
A key application for constrained peptide libraries is the inhibition of protein-protein interactions implicated in disease. The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy.[9][10][11] Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Peptides derived from the p53 transactivation domain can inhibit this interaction, and their potency can be enhanced by introducing conformational constraints with amino acids like Oic.
p53-MDM2 Signaling Pathway
Caption: The p53-MDM2 signaling pathway and its inhibition.
Protocol 3: Purification of the Peptide Library by RP-HPLC
Purification of a combinatorial library is different from that of a single peptide. The goal is often to remove non-peptidic impurities while retaining the diversity of the library.
Materials:
-
Reversed-phase HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Crude peptide library, dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide library onto the column.
-
Gradient Elution: Elute the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance at 214 nm. For a library, a broad peak containing the mixture of peptides is expected.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired peptide library components.
-
Pooling and Lyophilization: Pool the fractions containing the peptide library and lyophilize to obtain a purified powder.
Protocol 4: Characterization of the Peptide Library by Mass Spectrometry
Mass spectrometry is essential for confirming the successful synthesis of a peptide library.[12]
Materials:
-
Mass spectrometer (MALDI-TOF or LC-MS)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS compatible solvents
-
Purified peptide library
Procedure (MALDI-TOF):
-
Sample Preparation: From the "one-bead-one-compound" library, select a statistically relevant number of individual beads.
-
Peptide Cleavage from Single Beads: Place each bead in a separate microcentrifuge tube and cleave the peptide as described in Protocol 1, step 7.
-
Spotting: Mix a small aliquot of the cleaved peptide solution from each bead with the MALDI matrix solution and spot it onto the MALDI target plate.
-
Data Acquisition: Acquire the mass spectrum for each spot. The resulting spectra should show a distribution of masses corresponding to the expected components of the library.
Procedure (LC-MS):
-
Sample Preparation: Dissolve the pooled, purified peptide library in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).
-
LC Separation: Inject the sample onto a C18 analytical column and perform a rapid gradient elution.
-
MS Analysis: Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS). The data will show a complex mixture of ions, which can be deconvoluted to confirm the presence of a wide range of peptide masses from the library. The total ion chromatogram will give an indication of the overall complexity and success of the synthesis.[13]
References
- 1. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 2. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
Application Note: High-Efficiency Purification of Peptides Containing Fmoc-Oic-OH by Reverse-Phase HPLC
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and conformational rigidity.[1] (S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid (Oic), a constrained proline analog, is of particular interest for its ability to induce specific secondary structures. When synthesizing complex peptides, it is sometimes advantageous to purify the peptide with a terminal or internal Fmoc-protecting group still attached, a strategy often referred to as "Fmoc-on" purification. This is particularly relevant for peptides containing Fmoc-Oic-OH, as the bulky and highly hydrophobic nature of the Fmoc group can be leveraged for simplified purification.
This application note details a robust protocol for the purification of peptides containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The inherent hydrophobicity of the Fmoc group significantly increases the retention time of the full-length peptide on a C18 column, facilitating excellent separation from shorter, truncated sequences and other hydrophilic impurities.[2]
Key Challenges and Solutions
The primary challenge in the synthesis and purification of peptides containing hydrophobic or bulky unnatural amino acids is their tendency to aggregate and their poor solubility.[3][4] The presence of the this compound moiety exacerbates this issue due to the significant hydrophobicity of the fluorenylmethyloxycarbonyl (Fmoc) group.[5]
Table 1: Challenges and Recommended Solutions in HPLC Purification of this compound Peptides
| Challenge | Recommended Solution | Rationale |
| Poor Peptide Solubility | Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or NMP before diluting with the initial mobile phase. | Strong organic solvents can disrupt peptide aggregation, ensuring the sample is fully dissolved before injection.[6] |
| Strong Retention/Peak Tailing | Employ a steeper gradient of the organic mobile phase (e.g., acetonitrile). Consider using a less hydrophobic stationary phase (C8 or C4) if irreversible binding occurs.[6] | The high hydrophobicity of the Fmoc group requires a stronger elution force to remove the peptide from the column in a sharp peak.[2] |
| Low Recovery | Increase the column temperature to 40-60°C. This can improve peptide solubility in the mobile phase and reduce secondary interactions with the stationary phase.[6] | Elevated temperatures can enhance mass transfer and reduce the viscosity of the mobile phase, leading to better peak shape and recovery. |
| Co-elution of Impurities | Optimize the gradient slope and duration. A shallow gradient around the elution point of the target peptide can resolve closely eluting impurities. | Fine-tuning the gradient is crucial for separating impurities with similar hydrophobicity from the main product. |
Experimental Workflow for this compound Peptide Purification
Caption: Workflow for the purification of this compound containing peptides.
Detailed Protocols
1. Crude Peptide Sample Preparation
-
After cleavage from the solid-phase resin and precipitation with cold diethyl ether, dry the crude peptide thoroughly under vacuum.
-
Weigh the crude peptide and dissolve it in a minimal volume of 100% Dimethyl Sulfoxide (DMSO). A concentration of 10-20 mg/mL is a good starting point.
-
Once fully dissolved, dilute the sample with Mobile Phase A (see below) to a final concentration suitable for injection (typically 1-5 mg/mL). The final DMSO concentration should be as low as possible to ensure compatibility with the reverse-phase column.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Preparative RP-HPLC Protocol
The standard method for peptide purification is RP-HPLC, utilizing a C18-modified silica stationary phase.[1]
Table 2: Preparative RP-HPLC Parameters
| Parameter | Recommended Setting | Notes |
| Column | C18 Reverse-Phase, 5-10 µm, 100-300 Å | A wider pore size (300 Å) is generally recommended for peptides. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water | TFA acts as an ion-pairing agent to improve peak shape.[1] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) | Acetonitrile is the most common organic modifier for peptide separations. |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Adjust according to manufacturer's guidelines. |
| Detection Wavelengths | 220 nm and 265 nm | 220 nm for the peptide backbone and 265 nm for the Fmoc group. |
| Column Temperature | 40°C (can be optimized between 30-60°C) | Higher temperatures can improve solubility and peak shape for hydrophobic peptides.[6] |
| Gradient | 30-80% Mobile Phase B over 40 minutes (starting point) | This is a suggested starting gradient. Due to the high hydrophobicity of the this compound peptide, a higher initial percentage of Mobile Phase B and a steeper gradient may be required compared to fully deprotected peptides.[2] |
| Injection Volume | Dependent on column size and sample concentration | Avoid overloading the column. |
3. Post-Purification Analysis and Processing
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Confirm the identity and molecular weight of the peptide in the pure fractions using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Logical Relationships in Method Optimization
References
- 1. bachem.com [bachem.com]
- 2. perlan.com.pl [perlan.com.pl]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Oic-OH
Welcome to the Technical Support Center for Fmoc-Oic-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this compound in chemical synthesis, with a particular focus on solubility issues in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound, or Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid, is a proline analogue with a bicyclic structure. Its incorporation into peptides can induce conformational rigidity and increase lipophilicity. This is particularly useful in the design of peptidomimetics and peptide-based drugs to enhance their metabolic stability, bioavailability, and receptor selectivity. A notable application is in the synthesis of bradykinin B2 receptor antagonists like Icatibant.[1]
Q2: I am having trouble dissolving this compound in DMF for my solid-phase peptide synthesis (SPPS). Is this a known issue?
Yes, solubility issues with certain Fmoc-amino acids in DMF, especially those with bulky and hydrophobic side chains like Oic, can occur. The bicyclic structure of Oic contributes to its lipophilicity, which can lead to aggregation and poor solvation in DMF alone.
Q3: What are the initial steps to take if I observe poor solubility of this compound in DMF?
If you encounter solubility problems, we recommend the following initial troubleshooting steps:
-
Ensure High-Quality Solvent: Use peptide synthesis grade, amine-free DMF. Impurities in the DMF can affect the solubility of reagents.
-
Mechanical Agitation: Vortex the solution vigorously for several minutes.
-
Sonication: Use an ultrasonic bath to help break down aggregates and promote dissolution.[2]
-
Gentle Warming: Gently warm the solution to approximately 30-40°C. Avoid excessive heat, as it may cause degradation of the Fmoc-amino acid.[2]
Troubleshooting Guide: Enhancing this compound Solubility in DMF
If the initial steps do not resolve the solubility issue, more advanced techniques may be required. This guide provides a systematic approach to addressing persistent solubility challenges.
Problem: this compound remains insoluble or precipitates out of DMF solution.
This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility in DMF.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
This protocol is for the standard incorporation of this compound and assumes adequate solubility in DMF.
Materials:
-
This compound
-
Peptide synthesis grade DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or Collidine)
-
Resin with N-terminal deprotected amino acid
Procedure:
-
Preparation of Amino Acid Solution: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to resin loading) in DMF.
-
Activation: Add the coupling reagents and base to the amino acid solution. Allow for a short pre-activation time (2-5 minutes).
-
Coupling: Add the activated this compound solution to the reaction vessel containing the resin.
-
Reaction: Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours at room temperature).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Enhanced Solubility Protocol for this compound Coupling
This protocol should be followed when solubility issues are encountered with Protocol 1.
Materials:
-
This compound
-
Peptide synthesis grade DMF
-
Dimethyl sulfoxide (DMSO)
-
Coupling reagents
-
Base
-
Resin with N-terminal deprotected amino acid
Procedure:
-
Preparation of Amino Acid Solution with Co-solvent:
-
Weigh the required amount of this compound into a clean vial.
-
Add a small volume of DMSO (e.g., 10-20% of the final volume) and vortex to form a slurry or solution.
-
Add DMF to reach the final desired concentration.
-
-
Dissolution Assistance:
-
Activation and Coupling:
-
Proceed with the activation and coupling steps as described in Protocol 1. The presence of a small amount of DMSO is generally well-tolerated in SPPS.
-
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | Internal Data |
| Chloroform | Soluble | Internal Data |
| Dichloromethane (DCM) | Soluble | Internal Data |
| Ethyl Acetate | Soluble | Internal Data |
| Acetone | Soluble | Internal Data |
Signaling Pathways and Experimental Workflows
The incorporation of this compound is often a key step in the synthesis of peptide antagonists for G protein-coupled receptors (GPCRs). The resulting conformationally constrained peptide can effectively block the natural ligand from binding and activating the receptor, thereby inhibiting downstream signaling pathways.
Caption: Inhibition of GPCR signaling by an Oic-containing peptide antagonist.
References
Technical Support Center: Optimizing Fmoc-Oic-OH Coupling Efficiency in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH) in Solid-Phase Peptide Synthesis (SPPS). This compound is a sterically hindered amino acid, and its incorporation into peptide chains often requires optimized protocols to ensure high coupling yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its coupling in SPPS challenging?
This compound is a proline analogue with a bicyclic structure that imparts significant conformational rigidity to peptides. This rigidity can be advantageous for designing peptides with specific secondary structures. However, the bulky, fused ring system of Oic presents considerable steric hindrance, making it a "difficult" amino acid to couple during SPPS. This steric bulk can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.
Q2: What are the signs of inefficient this compound coupling?
The primary indicators of poor coupling efficiency for this compound are:
-
A positive Kaiser test: After the coupling step, a blue or purple color on the resin beads indicates the presence of unreacted primary amines.
-
Presence of deletion sequences: Analysis of the crude peptide by HPLC-MS will show a peak corresponding to the mass of the peptide missing the Oic residue.
-
Low overall yield: Inefficient coupling at the Oic position will result in a lower final yield of the desired full-length peptide.
Q3: Is a single, extended coupling time sufficient for this compound?
While extending the coupling time is a valid strategy, a single, prolonged coupling may not always be sufficient to drive the reaction to completion, especially for highly aggregation-prone sequences. A double coupling strategy, where the resin is exposed to a fresh solution of activated this compound, is often more effective at ensuring a high coupling yield.
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of this compound and provides systematic solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | 1. Steric Hindrance: The bulky nature of this compound is preventing complete reaction. 2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain is aggregated on the resin, blocking the N-terminal amine. 4. Inefficient Fmoc Deprotection: The previous Fmoc deprotection step was incomplete. | 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents. 2. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU. 3. Increase Reaction Time and/or Temperature: Extend the coupling time to 4-6 hours or overnight. Consider raising the temperature to 30-40°C. 4. Use Aggregation-Disrupting Additives: Incorporate chaotropic salts (e.g., LiCl) or use N-Methyl-2-pyrrolidone (NMP) as a solvent. 5. Confirm Complete Deprotection: Ensure a negative Kaiser test before starting the Oic coupling. |
| Major deletion peak (-Oic) in HPLC-MS | 1. Incomplete Coupling: The primary cause is inefficient coupling of this compound. 2. Premature Fmoc Deprotection: Degradation of the solvent (e.g., DMF) can lead to premature deprotection and capping. | 1. Implement a Double Coupling Protocol: This is the most direct way to address incomplete coupling. 2. Optimize Coupling Conditions: Use a more potent reagent, increase equivalents, and extend reaction time. 3. Use High-Purity Solvents: Ensure that the DMF or NMP used is of high quality and free of amines. |
| Low final peptide yield | 1. Cumulative Incomplete Couplings: Even a small percentage of incomplete coupling at the Oic step can significantly reduce the overall yield. 2. Peptide Aggregation: Aggregation can lead to poor solvation and accessibility of reactive sites throughout the synthesis. | 1. Rigorously Monitor the Oic Coupling: Use the Kaiser test to ensure the reaction goes to completion before proceeding. 2. Employ Aggregation-Disrupting Strategies: In addition to additives, consider using pseudoproline dipeptides in the sequence leading up to the Oic residue. |
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for the coupling efficiency of this compound is limited in the literature, the following table provides a qualitative and semi-quantitative comparison of common coupling reagents based on their performance with other sterically hindered amino acids. This information can guide the selection of the most appropriate reagent for optimizing this compound coupling.
| Coupling Reagent | Relative Reactivity | Recommended Use Cases for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | Very High | Sterically hindered amino acids, N-methylated amino acids, segment condensation.[1][2] | High coupling efficiency, fast reaction rates, reduced racemization.[1][2] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[2] |
| HCTU | High | Difficult sequences, cost-effective alternative to HATU. | Good reactivity, lower cost than HATU. | May be less effective than HATU for the most challenging couplings. |
| COMU | Very High | Sterically hindered amino acids, racemization-prone couplings. | Excellent reactivity, low racemization, safer byproducts (OxymaPure). | Can be less stable in solution over extended periods. |
| PyBOP | Standard | General peptide synthesis. | Good performance for non-hindered couplings. | Often inefficient for sterically hindered amino acids.[1] |
| DIC/Oxyma | Good | General peptide synthesis, can be effective for some hindered couplings. | Cost-effective, low risk of racemization. | Generally less reactive than uronium/aminium salt reagents for difficult couplings. |
Experimental Protocols
The following protocols provide detailed methodologies for coupling this compound.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test will be blue).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin. Shake the reaction vessel at room temperature for at least 4 hours. For particularly difficult sequences, the coupling time can be extended overnight.
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling of this compound
This protocol is recommended if the initial coupling is incomplete, as indicated by a positive Kaiser test.
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1 (steps 4 and 5).
-
Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test. If the result is positive (blue beads), proceed with the second coupling.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (step 4). Add this solution to the washed resin and allow the reaction to proceed for another 2-4 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF (5-7 times). Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.
Visualizations
The following diagrams illustrate key workflows and concepts related to the optimization of this compound coupling.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: The SPPS cycle for incorporating this compound.
References
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the challenges associated with the deprotection of Fmoc-Oic-OH.
Frequently Asked Questions (FAQs): Troubleshooting Incomplete this compound Deprotection
Q1: What is this compound and why can its deprotection be challenging?
This compound is the N-α-9-fluorenylmethyloxycarbonyl protected form of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic). Oic is a conformationally constrained and sterically hindered proline analog. Its bulky, bicyclic structure can physically impede the approach of the deprotection reagent, typically piperidine, to the Fmoc group. This steric hindrance can lead to incomplete removal of the Fmoc protecting group, resulting in truncated or deletion peptide sequences and complicating purification.
Q2: How can I detect incomplete Fmoc deprotection of Oic?
Standard methods for detecting free primary amines, such as the Kaiser test (ninhydrin test), are not reliable for secondary amines like Oic, which will not give the characteristic blue/purple color. A negative Kaiser test after the deprotection of this compound is expected and does not confirm complete deprotection.
A more appropriate method for detecting the secondary amine of Oic is the Isatin Test . A positive result (blue or brown color on the resin beads) indicates the presence of a free N-terminal Oic, signifying successful deprotection.
Q3: What are the consequences of incomplete this compound deprotection?
Incomplete removal of the Fmoc group from the N-terminus of the Oic residue will prevent the subsequent amino acid from being coupled to the growing peptide chain. This results in the formation of deletion sequences, where the intended amino acid is missing. These impurities can be difficult to separate from the desired full-length peptide during purification, leading to lower overall yield and purity of the final product.
Q4: My HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence at the Oic position. What should I do?
This is a strong indication of incomplete Fmoc deprotection of the Oic residue. To address this, you should modify your deprotection protocol. The recommended strategies include extending the deprotection time, performing a double deprotection, or using a stronger deprotection reagent.
Troubleshooting Guide: Incomplete this compound Deprotection
Initial Assessment
If you suspect incomplete deprotection of this compound based on analytical data (e.g., HPLC-MS showing deletion sequences), it is crucial to revise the deprotection strategy for subsequent syntheses.
Recommended Deprotection Protocols for this compound
Due to the steric hindrance of the Oic residue, a standard single deprotection step may be insufficient. The following protocols are recommended to enhance the efficiency of Fmoc removal.
| Protocol | Deprotection Reagent | Procedure | Suitability |
| Standard (Extended) | 20% Piperidine in DMF | 1. Treat the resin with the deprotection solution for 5 minutes. 2. Drain. 3. Treat with fresh deprotection solution for an additional 15-20 minutes. | For initial attempts and less challenging sequences following Oic. |
| Enhanced (DBU-based) | 2% DBU / 5% Piperazine in DMF | 1. Treat the resin with the deprotection cocktail for 2 x 5-minute intervals. 2. Ensure thorough washing with DMF after deprotection to remove all reagents. | For particularly difficult sequences or when the standard protocol fails. DBU is a stronger, non-nucleophilic base that can overcome significant steric hindrance.[1][2] |
Caution: DBU is a strong base and may promote side reactions, such as aspartimide formation, if sensitive residues are present in the peptide sequence. Use with caution and consider the overall peptide sequence.
Experimental Protocols
Protocol 1: Standard Double Deprotection with Piperidine
Materials:
-
Peptide-resin with N-terminal this compound
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Wash the resin thoroughly with DMF (3 times).
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring it is fully submerged. Agitate for 5 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct. Follow with DCM washes (3 times).
-
Confirmation: Perform an Isatin test on a small sample of resin beads to confirm the presence of the free secondary amine.
Protocol 2: Enhanced Deprotection with DBU/Piperazine
Materials:
-
Peptide-resin with N-terminal this compound
-
Deprotection cocktail: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (v/v) piperazine in high-purity DMF.[3]
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Wash the resin thoroughly with DMF (3 times).
-
First Deprotection: Add the DBU/piperazine deprotection cocktail to the resin and agitate for 5 minutes.
-
Drain: Remove the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU/piperazine deprotection cocktail and agitate for another 5 minutes.
-
Final Wash: It is critical to wash the resin extensively with DMF (at least 6-8 times) to ensure the complete removal of DBU and piperazine before the next coupling step. Follow with DCM washes (3 times).
-
Confirmation: Perform an Isatin test to confirm successful deprotection.
Protocol 3: Isatin Test for Secondary Amines
Materials:
-
Isatin Test Solution:
-
Solution A: 2 g of isatin in 60 mL of benzyl alcohol. Stir for 2 hours and filter.
-
Solution B: 2.5 g of Boc-Phe-OH in the filtrate from Solution A.
-
-
Peptide-resin sample (a few beads)
-
Small glass test tube
Procedure:
-
Place a small sample of the dried peptide-resin (a few beads) into a glass test tube.
-
Add 2-3 drops of the isatin test solution.
-
Heat the test tube at 100°C for 5 minutes.
-
Observation: A blue or brown color on the resin beads indicates a positive result, confirming the presence of a free secondary amine (successful deprotection). A yellow or orange color indicates a negative result (incomplete deprotection).[4]
Visualizations
Caption: A workflow for troubleshooting incomplete this compound deprotection.
Caption: The mechanism of Fmoc group removal by a secondary amine.
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 4. peptide.com [peptide.com]
Technical Support Center: Managing Peptide Aggregation with Fmoc-Oic-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) of sequences containing Fmoc-Oic-OH (N-Fmoc-L-octahydroindole-2-carboxylic acid).
Understanding Peptide Aggregation and the Role of this compound
Peptide aggregation is a common challenge in SPPS where growing peptide chains self-associate through intermolecular hydrogen bonds, primarily leading to the formation of stable β-sheet structures.[1][2] This phenomenon can result in poor solvation, hindering the accessibility of reagents to the reactive sites and causing incomplete coupling and deprotection reactions, which ultimately lowers the yield and purity of the final peptide.[3][4]
This compound is a conformationally constrained proline analogue. Like proline, its rigid structure disrupts the formation of regular secondary structures such as β-sheets, which are the primary cause of on-resin aggregation.[5] Therefore, the incorporation of Oic itself is not typically a cause of aggregation but rather a tool to disrupt it. Aggregation issues in sequences containing Oic are almost always caused by surrounding hydrophobic amino acid stretches.[1][3]
Frequently Asked Questions (FAQs)
Section 1: General Aggregation Issues
Q1: What are the primary signs of on-resin peptide aggregation?
A1: The most common indicators of on-resin aggregation include:
-
Poor Resin Swelling: The peptide-resin matrix may fail to swell properly or may even shrink in the synthesis solvent.[2][6]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or incomplete. This is a hallmark symptom of aggregation.[5][6]
-
Unreliable Monitoring Tests: Standard colorimetric tests for free amines, such as the Kaiser or TNBS test, can yield false-negative results. This occurs because the aggregated peptide chains physically block the test reagents from reaching unreacted amino groups.[4][6]
-
Changes in UV Deprotection Profile: In continuous-flow synthesis systems, aggregation can be identified by a flattening and broadening of the UV peak corresponding to Fmoc group cleavage.[4]
Q2: Which types of peptide sequences are most prone to aggregation?
A2: Aggregation is highly sequence-dependent.[3] Sequences with a high propensity for aggregation typically include:
-
Stretches of contiguous, bulky hydrophobic residues (e.g., Val, Ile, Ala).[3][4]
-
Amino acids capable of forming side-chain to side-chain or side-chain to backbone hydrogen bonds (e.g., Gln, Ser, Thr).[4] Aggregation is generally not a significant issue before the peptide chain reaches five or six residues in length.[4][5]
Section 2: Issues Specific to Peptides Containing this compound
Q3: My peptide sequence contains this compound, but I'm still seeing signs of aggregation. Why is this happening?
A3: While Oic is a potent β-sheet disrupter, it cannot always prevent aggregation driven by other parts of the peptide sequence. If your Oic-containing peptide is aggregating, the cause is likely long stretches of hydrophobic residues elsewhere in the chain. The Oic residue's influence is localized, and it may not be sufficient to maintain the solubility of the entire peptide-resin complex if other problematic sequences are present.
Q4: What are the recommended first steps to troubleshoot aggregation in an Oic-containing peptide?
A4: If you suspect aggregation, the most immediate and often effective strategies involve modifying the synthesis conditions to improve the solvation of the peptide-resin complex.
-
Change the Solvent: Switch from the standard solvent N,N-Dimethylformamide (DMF) to a more effective solvating solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[5][6]
-
Increase the Temperature: Performing the coupling reactions at an elevated temperature (e.g., 50-75°C), either through conventional heating or using a microwave synthesizer, can help disrupt secondary structures.[5][7]
-
Incorporate Chaotropic Agents: Washing the resin with a solution of a chaotropic salt like LiCl or NaClO₄ before the coupling step can help break up existing aggregates.[5][6]
Troubleshooting Strategies and Quantitative Data
The following tables summarize key parameters for various anti-aggregation strategies.
Table 1: Modification of Synthesis Conditions
| Strategy | Parameter | Recommended Value/Condition | Purpose | Cites |
|---|---|---|---|---|
| Solvent Exchange | Primary Solvent | N-Methylpyrrolidone (NMP) | NMP is a better solvating agent for aggregated peptides than DMF. | [3][5] |
| Solvent Additive | 1:1 DMF/DMSO | Dimethyl sulfoxide (DMSO) helps disrupt secondary structures. | [3][5] | |
| Chaotropic Agents | Salt Concentration | 0.8 M LiCl or NaClO₄ in DMF | Disrupts hydrogen bonding networks causing aggregation. | [5][6] |
| Application | Wash resin 2 x 1 min before coupling. | Breaks up existing aggregates to allow reagent access. | [6] | |
| Elevated Temperature | Conventional Heating | 40-55°C | Increases reaction kinetics and disrupts aggregates. | [3][8] |
| | Microwave Synthesis | 75-90°C for 5-10 minutes | Provides controlled, efficient heating to prevent side reactions and disrupt aggregation. |[6][7] |
Table 2: Backbone and Resin Modifications
| Strategy | Modification | Recommended Application | Purpose | Cites |
|---|---|---|---|---|
| Backbone Protection | Hmb/Dmb Amino Acids | Incorporate one Hmb/Dmb-protected residue every 6-7 amino acids. | The bulky protecting group on the amide nitrogen prevents inter-chain hydrogen bonding. | [4][5] |
| Pseudoproline Dipeptides | Insert a pseudoproline dipeptide at Ser or Thr residues. | The backbone twist induced by the dipeptide disrupts β-sheet formation. | [1][5] | |
| Resin Modification | Lower Loading Capacity | Use resin with 0.2 - 0.4 mmol/g substitution. | Increases the distance between peptide chains, reducing intermolecular interactions. | [5][8] |
| | PEG-based Resins | Switch to TentaGel or NovaSyn® TG resins. | The polyethylene glycol (PEG) matrix improves solvation of the growing peptide chain. |[5] |
Mandatory Visualizations
Diagrams of Workflows and Concepts
Caption: A troubleshooting flowchart for diagnosing and resolving peptide aggregation.
Caption: Mechanism of β-sheet formation leading to aggregation and reaction failure.
Caption: A generalized workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol describes a standard coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin, which has been thoroughly washed with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.95 eq.), and HOAt (4 eq.) in DMF.[3]
-
Activation: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.[3]
-
Coupling: Immediately add the activated amino acid solution to the peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min).[3]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.
Protocol 2: Difficult Coupling Using Chaotropic Salts
This protocol is recommended when aggregation is detected prior to a difficult coupling step.
-
Resin Preparation: Following N-terminal Fmoc deprotection and standard DMF washes, perform additional washes with a chaotropic salt solution.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 min). This step helps to disrupt existing secondary structures.[6]
-
DMF Wash: Critically, wash the resin thoroughly with fresh DMF (5 x 1 min) to completely remove the chaotropic salt before proceeding. Residual salt can interfere with coupling reagents.[6]
-
Coupling: Proceed with the standard coupling protocol (Protocol 1) using the washed, disaggregated peptide-resin.
Protocol 3: Microwave-Assisted Coupling for Aggregation-Prone Sequences
This protocol utilizes microwave energy to disrupt aggregation and accelerate coupling.
-
Resin and Reagent Preparation: Swell the peptide-resin in NMP. Prepare the activated Fmoc-amino acid solution as described in Protocol 1, using NMP as the solvent.
-
Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-safe vessel. Apply microwave power to reach and maintain a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[6]
-
Safety Note: For temperature-sensitive amino acids like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) to minimize the risk of racemization.[6][7]
-
Washing: After the coupling is complete, wash the resin thoroughly with NMP to remove excess reagents before proceeding to the next deprotection step.
Protocol 4: Qualitative Monitoring with the Kaiser Test
The Kaiser test detects free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling.
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
-
-
Sample Preparation: Transfer a small sample of peptide-resin beads (approx. 5-10 mg) to a small glass test tube.
-
Test Execution: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Result Interpretation:
-
Blue/Purple Beads: Positive result, indicating the presence of free primary amines (incomplete reaction).
-
Yellow/Colorless Beads: Negative result, indicating a complete reaction.
-
References
Technical Support Center: Fmoc-Oic-OH Cleavage from Resin
Welcome to the technical support center for challenges related to the cleavage of Fmoc-Oic-OH (Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid) containing peptides from solid-phase synthesis resins. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles during this critical step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is an Fmoc-protected, conformationally constrained proline analog. Its rigid bicyclic structure is incorporated into peptides to induce specific secondary structures, such as turns, and to enhance metabolic stability and receptor binding affinity.
Q2: Are there specific challenges associated with the cleavage of Oic-containing peptides from the resin?
A2: While many standard cleavage protocols are effective, the bulky and rigid nature of the Oic residue can potentially lead to challenges such as incomplete cleavage or steric hindrance, which may slow down the cleavage process compared to peptides containing simpler amino acids. However, literature on the synthesis of Oic-containing peptides, such as Icatibant, suggests that standard cleavage cocktails are generally successful.[1][2][3][4]
Q3: Can the presence of Oic in a peptide sequence promote side reactions during cleavage?
A3: There is no direct evidence in the reviewed literature to suggest that the Oic residue itself is prone to specific side reactions during standard TFA-mediated cleavage. The primary concerns remain the protection of other sensitive amino acids in the sequence (e.g., Trp, Cys, Met). As a proline analog, there is a potential for diketopiperazine formation, particularly if Oic is at the C-terminus or adjacent to the C-terminal residue, though this is more of a concern during the synthesis cycles rather than the final cleavage.[5][6]
Troubleshooting Guide
Issue 1: Incomplete Cleavage of the Oic-Containing Peptide
Symptoms:
-
Low yield of the crude peptide after precipitation.
-
HPLC analysis of the crude peptide shows a low peak area for the desired product.
-
Resin remains colored after the cleavage reaction, suggesting residual peptide.
Potential Causes & Solutions:
-
Insufficient Cleavage Time: The steric bulk of the Oic residue may slow the acid-catalyzed hydrolysis of the linker.
-
Solution: Extend the cleavage reaction time. It is advisable to perform a small-scale trial cleavage and monitor the progress over a time course (e.g., 2, 4, and 6 hours) by HPLC to determine the optimal duration.[7]
-
-
Suboptimal Cleavage Cocktail: The chosen cleavage cocktail may not be sufficiently potent or may lack the appropriate scavengers to protect the peptide.
-
Solution: Employ a robust and well-vetted cleavage cocktail. For most peptides synthesized on acid-labile resins like Wang or Rink amide, a standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point. For peptides with sensitive residues, a more comprehensive cocktail may be necessary.
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the access of the cleavage reagents to the peptide-resin linkage.
-
Solution: Ensure the resin is adequately swollen in a suitable solvent like DCM prior to adding the cleavage cocktail.
-
Issue 2: Presence of Unexpected Impurities in the Crude Peptide
Symptoms:
-
HPLC analysis of the crude peptide shows multiple unexpected peaks.
-
Mass spectrometry analysis reveals the presence of species with masses corresponding to deletion sequences or adduction products.
Potential Causes & Solutions:
-
Side-Chain Reactions: Reactive carbocations generated from protecting groups and the linker can modify sensitive amino acid residues.
-
Solution: Ensure the cleavage cocktail contains an adequate amount and type of scavengers. The choice of scavengers is dictated by the peptide sequence.
-
-
Diketopiperazine Formation: Although more common during synthesis, if the C-terminal dipeptide sequence is prone to cyclization (e.g., containing Pro or another proline analog like Oic), residual basicity and elevated temperatures can promote this side reaction.
-
Solution: This is best addressed during synthesis by, for example, using 2-chlorotrityl chloride resin for the first two amino acids. If suspected during cleavage, ensure all residual piperidine from Fmoc deprotection is thoroughly washed away before cleavage.
-
Experimental Protocols
Protocol 1: Standard Cleavage from Wang Resin
This protocol is suitable for most Oic-containing peptides without other sensitive residues.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed.
-
Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x) to remove residual DMF.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a fresh cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / deionized Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Cleavage of Oic-Containing Peptides with Sensitive Residues
This protocol is recommended for peptides containing residues such as Trp, Met, or Cys.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage:
-
Prepare a fresh cleavage cocktail appropriate for the sensitive residues present. A common choice is "Reagent K".
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation: Follow the same procedure as in Protocol 1.
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides on Acid-Labile Resins
| Reagent Name | Composition (v/v/v) | Recommended For |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without highly sensitive residues. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides with Cys, Met, Trp, Tyr.[7] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides with Arg(Pmc/Mtr). |
EDT = 1,2-Ethanedithiol; TIS = Triisopropylsilane
Visualizations
Caption: General workflow for peptide cleavage from resin.
Caption: Troubleshooting workflow for incomplete cleavage.
References
- 1. BR112020005963A2 - icatibant synthesis - Google Patents [patents.google.com]
- 2. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]
- 3. WO2018007930A1 - Process for preparation of icatibant acetate - Google Patents [patents.google.com]
- 4. CN111944016B - Preparation method of icatibant acetate - Google Patents [patents.google.com]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives [morressier.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Synthesis of Peptides Containing Fmoc-Oic-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of peptides incorporating Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH).
Troubleshooting Guide
Question 1: Why am I observing low coupling efficiency or incomplete reactions when incorporating this compound?
Answer:
Low coupling efficiency is the most common issue when incorporating this compound and is primarily due to its significant steric hindrance. The bulky, bicyclic structure of Oic can physically impede the approach of the activated carboxyl group to the free amine on the growing peptide chain.[1]
Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents like DIC/HOBt may be insufficient.[1] It is highly recommended to switch to more potent uronium/aminium or phosphonium salt-based coupling reagents.[1] Additives such as HOAt or Oxyma Pure can further improve coupling efficiency.[1]
-
Increase Coupling Time: Allow for significantly longer coupling times compared to standard amino acids. A duration of 4-6 hours, or even overnight, may be necessary to drive the reaction to completion.[2]
-
Perform a Double Coupling: If a single coupling reaction proves incomplete (as indicated by a positive Kaiser test), a second coupling with a fresh solution of activated this compound should be performed before proceeding to the next deprotection step.[1]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help to favor the forward reaction.[2]
-
Monitor the Reaction: It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test to ensure the free amine has been consumed before proceeding.[1][2]
Question 2: I'm observing deletion sequences in my final peptide product. What is the likely cause and how can I prevent this?
Answer:
Deletion sequences, where the Oic residue is missing from the final peptide, are a direct consequence of incomplete coupling. If the this compound fails to couple completely to the N-terminal amine of the growing peptide chain, that unreacted amine will be available for the subsequent amino acid coupling, leading to a peptide that is missing the Oic residue.[3]
Solutions:
-
Ensure Complete Coupling: The most effective way to prevent deletion sequences is to ensure the complete coupling of this compound. This can be achieved by implementing the strategies outlined in the answer to Question 1, such as using potent coupling reagents, extending reaction times, and performing double couplings.[1][2]
-
Thorough Washing: Ensure thorough washing of the resin after the coupling step to remove any unreacted reagents that might interfere with subsequent steps.[2]
-
Capping (Optional): In some instances, a capping step with acetic anhydride can be performed after the coupling of a difficult amino acid to block any unreacted amines. However, this will result in a truncated peptide and is generally a last resort.
Question 3: My peptide is showing poor solubility after cleavage and purification. Could the incorporation of Oic be the cause?
Answer:
Yes, the incorporation of Oic can significantly increase the lipophilicity of a peptide due to its bicyclic, saturated carbocyclic ring structure.[3][4] While this property can be advantageous for improving membrane permeability and bioavailability, it can also lead to solubility challenges, particularly in aqueous buffers.[3][4]
Solutions:
-
Solvent Selection: Experiment with different solvent systems for solubilizing the final peptide. The addition of organic co-solvents such as acetonitrile, DMSO, or isopropanol to aqueous buffers may be necessary.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the solution may improve solubility.
-
Sequence Modification: If solubility issues are severe and persist, consider modifications to the peptide sequence, such as the incorporation of more hydrophilic residues at other positions, if the biological activity is not compromised.
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of incorporating this compound into a peptide sequence?
A1: The incorporation of Oic offers several advantages in peptide design:
-
Conformational Constraint: The rigid bicyclic structure of Oic restricts the peptide backbone, which can lead to a more defined secondary structure.[3][4] This can result in higher binding affinity and selectivity for the target receptor.[3]
-
Increased Metabolic Stability: The non-natural structure of Oic can make the adjacent peptide bonds more resistant to enzymatic degradation by proteases, leading to a longer biological half-life.[2]
-
Improved Pharmacokinetic Properties: The increased lipophilicity imparted by Oic can enhance the absorption, distribution, and cell permeability of the peptide.[2][3]
Q2: Which coupling reagents are recommended for this compound?
A2: Due to the steric hindrance of this compound, more powerful coupling reagents are recommended over standard carbodiimide-based reagents.[2] The following table provides a comparison of commonly used coupling reagents for sterically hindered amino acids.
| Coupling Reagent Class | Examples | Additive | Efficacy for Hindered Couplings | Notes |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | HOAt (intrinsic in HATU), HOBt (intrinsic in HBTU) | Excellent | Generally fast and efficient; potential for guanidinylation side reactions if used in excess.[3][5] |
| Phosphonium Salts | PyBOP, PyAOP | HOBt (intrinsic), HOAt (intrinsic) | Excellent | Highly effective, particularly for N-methylated or other hindered residues.[1][5] |
| Carbodiimides | DIC, DCC | HOBt, OxymaPure | Moderate | Generally less effective for sterically hindered couplings compared to aminium/phosphonium salts; lower cost.[1] |
Q3: Are there any specific side reactions to be aware of when using this compound?
A3: While the primary challenge with this compound is incomplete coupling, other general side reactions in Fmoc-SPPS can occur. Diketopiperazine formation is a potential side reaction if Oic is the second amino acid in the sequence, although the steric bulk of Oic may inhibit this to some extent.[2] Aspartimide formation can occur if an Asp residue is present in the sequence, particularly during the basic conditions of Fmoc deprotection.[2] Careful monitoring and optimized protocols are key to minimizing these side reactions.
Quantitative Data
The incorporation of Oic has been instrumental in the development of potent peptide-based therapeutics. The following table summarizes the binding affinities of representative peptidomimetics containing octahydro-1H-indole-2-carboxylic acid.
| Compound | Sequence | Target Receptor | Binding Affinity |
| Icatibant (HOE-140) | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic -Arg | Human Bradykinin B2 Receptor | K_i = 0.064 nM[2] |
| B-9430 | D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic -Arg | Human Bradykinin B1 Receptor | pIC_50 = 7.9[2] |
| Human Bradykinin B2 Receptor | pIC_50 = 9.6[2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide
This protocol outlines the key steps for the incorporation of this compound into a peptide sequence using a manual Fmoc/tBu strategy.
Materials:
-
Rink Amide or pre-loaded Wang resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.[2]
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.[2]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.[2]
-
Wash the resin with DMF (5 times) and DCM (3 times).[2]
-
-
Incorporation of this compound:
-
In a separate vial, dissolve this compound (2 eq.) and HATU (1.95 eq.) in DMF. Add DIPEA (4 eq.) to the activation mixture.[2]
-
Add the activation mixture to the deprotected resin and shake for 4-6 hours, or overnight if necessary.[2]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.[2]
-
Wash the resin with DMF (5 times) and DCM (3 times).[2]
-
-
Repeat SPPS Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.[2]
-
Cleavage and Side-Chain Deprotection:
-
Peptide Precipitation:
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) of an Oic-containing peptide.
Caption: Bradykinin B2 receptor signaling and inhibition by an Oic-containing antagonist like Icatibant.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Challenges for Peptides with Fmoc-Oic-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical challenges encountered when working with peptides containing Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a protected, non-proteinogenic α-amino acid. The Oic residue is a bicyclic analog of proline, which imparts significant conformational rigidity to the peptide backbone. This rigidity can be advantageous for designing peptides with specific secondary structures, such as β-turns or polyproline II helices, and can enhance metabolic stability and bioavailability.[1] The fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group for the amine function in solid-phase peptide synthesis (SPPS).
Q2: What are the primary challenges associated with incorporating this compound into a peptide sequence?
A2: The main challenge is its steric bulk. The rigid, bicyclic structure of Oic can hinder the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[2] This often necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies to achieve a satisfactory yield.[2]
Q3: How does the presence of Oic in a peptide sequence affect its solubility?
A3: The Oic residue is significantly more lipophilic than proline, which can decrease the solubility of the resulting peptide in aqueous solutions.[1] This can pose challenges during purification by reversed-phase HPLC and subsequent handling of the purified peptide. The increased hydrophobicity may also promote aggregation, especially in sequences with multiple hydrophobic residues.
Q4: Are there specific side reactions to be aware of when using this compound?
A4: While there are no widely documented side reactions unique to the Oic moiety itself under standard SPPS conditions, the primary issue is the potential for incomplete coupling, which leads to deletion sequences. As with other sterically hindered amino acids, forcing conditions (e.g., high temperature) to improve coupling efficiency could potentially increase the risk of racemization, although this is generally low with Fmoc chemistry.
Q5: How might the Oic residue affect the mass spectrometric analysis of the peptide?
A5: The rigid structure of Oic can influence the fragmentation pattern in tandem mass spectrometry (MS/MS). Due to the bicyclic nature of the residue, fragmentation of the peptide backbone at the Oic residue may be less favorable compared to more flexible amino acids. This can result in less sequence coverage in MS/MS spectra. While linear peptides typically produce a series of b- and y-ions, the presence of a constrained residue like Oic might lead to more complex fragmentation patterns or a prevalence of fragments resulting from cleavages at other, less hindered positions.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS)
Problem: Low coupling efficiency of this compound, indicated by a positive Kaiser test after coupling or the presence of deletion sequences in the crude product analysis.
View Troubleshooting Table for Low Coupling Efficiency
| Potential Cause | Recommended Solution | Expected Outcome |
| Steric Hindrance | Switch from standard coupling reagents (e.g., DIC/HOBt) to more potent ones like HATU, HCTU, or PyBOP.[2] | Improved coupling efficiency and reduced formation of deletion peptides. |
| Perform a "double coupling" by repeating the coupling step with fresh reagents before proceeding to the next deprotection.[3] | Drives the reaction to completion, increasing the yield of the desired peptide. | |
| Suboptimal Reaction Conditions | Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight.[2] | Allows more time for the sterically hindered coupling to proceed. |
| Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C), if your synthesizer allows. | May increase reaction kinetics, but monitor for potential side reactions. | |
| Peptide Aggregation on Resin | Use a solvent mixture known to disrupt secondary structures, such as the "Magic Mixture" (DMF/DCM with 1% Triton X-100). | Enhances solvation of the peptide chain and improves reagent accessibility. |
| Incorporate a pseudoproline dipeptide before the Oic residue if the sequence allows. | Disrupts the formation of β-sheet structures that can lead to aggregation. |
HPLC Purification
Problem: Poor peak shape (e.g., tailing, broadening) or low resolution during HPLC purification of an Oic-containing peptide.
View Troubleshooting Table for HPLC Purification Issues
| Potential Cause | Recommended Solution | Expected Outcome |
| Peptide Aggregation | Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO, HFIP) before diluting with the initial mobile phase. | Improved solubility and reduced on-column aggregation, leading to sharper peaks. |
| Lower the concentration of the injected sample. | Prevents overloading the column and reduces concentration-dependent aggregation. | |
| Secondary Interactions with Stationary Phase | Adjust the pH of the mobile phase. For basic peptides, a lower pH (e.g., using TFA) can improve peak shape. For acidic peptides, a neutral pH might be better.[4] | Minimizes ionic interactions with residual silanols on the silica-based stationary phase, reducing peak tailing. |
| Use a shallower gradient (e.g., 0.5% B/min instead of 1% B/min).[4] | Can improve the separation of closely eluting impurities from the main product. | |
| Conformational Isomers | Increase the column temperature (e.g., to 40-60 °C). | Can accelerate the interconversion of conformational isomers, leading to a single, sharper peak. |
Mass Spectrometry Analysis
Problem: Incomplete sequence coverage or difficulty in interpreting the MS/MS spectrum of an Oic-containing peptide.
View Troubleshooting Table for Mass Spectrometry Issues
| Potential Cause | Recommended Solution | Expected Outcome |
| Low Fragmentation Efficiency at Oic | Increase the collision energy (CID or HCD) to induce fragmentation of the more rigid parts of the peptide backbone. | May produce more fragment ions, but could also lead to more internal fragmentation and a more complex spectrum. |
| Complex Fragmentation Pattern | Use alternative fragmentation techniques if available, such as Electron Transfer Dissociation (ETD), which is less dependent on the primary sequence and can cleave the peptide backbone more randomly. | ETD can provide complementary fragmentation data, especially for peptides with stable structures. |
| Ambiguous Fragment Assignment | Manually inspect the spectrum for characteristic neutral losses or internal fragments that might be specific to the Oic residue or its neighbors. | Can help to confirm the presence and location of the Oic residue, even if a full b/y ion series is not observed. |
| Compare the fragmentation of the Oic-containing peptide to a control peptide with a similar sequence but containing Proline instead of Oic. | Can help to identify fragment ions that are unique to the presence of Oic. |
Experimental Protocols
Protocol 1: Double Coupling for this compound
This protocol is recommended when a standard single coupling results in a positive Kaiser test.
-
First Coupling:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., with 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 1.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added Oic residue.
-
Protocol 2: Kaiser Test for Unreacted Primary Amines
-
Sample Collection: After the coupling step, remove a small sample of resin (5-10 beads) and place it in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3x) and then with ethanol (3x).
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Potassium cyanide in pyridine (e.g., 65 mg KCN in 100 mL pyridine).
-
Ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).
-
Phenol in ethanol (e.g., 80 g phenol in 20 mL ethanol).
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[2]
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.[2]
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Troubleshooting logic for HPLC purification of Oic-containing peptides.
References
Technical Support Center: Fmoc-Oic-OH Coupling
Welcome to the technical support center for overcoming challenges associated with the coupling of Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH). This resource is designed for researchers, scientists, and drug development professionals utilizing this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
A1: this compound is considered a sterically hindered amino acid. Its bulky, bicyclic structure, combined with the Fmoc protecting group, can physically obstruct the activated carboxyl group from approaching the free amine on the growing peptide chain. This steric hindrance can lead to slower reaction rates and incomplete coupling reactions.
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method for detecting incomplete coupling is the Kaiser test . A positive result, indicated by a dark blue or purple color on the resin beads, signifies the presence of unreacted primary amines. A negative result (yellow or colorless beads) suggests a complete coupling. For N-terminal proline or other secondary amines, alternative tests like the Chloranil or Isatin test are recommended. Additionally, analyzing a small, cleaved portion of the peptide by HPLC and Mass Spectrometry (MS) can reveal deletion sequences, which are a definitive sign of incomplete coupling.
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC alone are often inefficient. It is highly recommended to use more potent, modern coupling reagents. Uronium/aminium salt-based reagents like HATU , HBTU , and HCTU , or phosphonium salt-based reagents like PyBOP , are generally more effective. These reagents form highly reactive esters that can overcome the steric barrier.
Q4: What is "double coupling," and should I use it for this compound?
A4: "Double coupling" is the process of repeating the coupling step for a specific amino acid to ensure the reaction proceeds to completion. This is a highly effective strategy for sterically hindered residues like this compound, especially if the initial Kaiser test is positive. The procedure involves washing the resin after the first coupling and then adding a fresh solution of the activated amino acid and coupling reagents.
Q5: Can I modify reaction conditions other than the coupling reagent to improve efficiency?
A5: Yes. Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial. Additionally, performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can increase the reaction rate, though this should be approached with caution to avoid potential side reactions like racemization. Microwave-assisted SPPS can also significantly accelerate coupling for sterically hindered residues.
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to diagnosing and resolving incomplete coupling of this compound.
Problem: Positive Kaiser test (blue/purple beads) after this compound coupling.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Data Presentation
The selection of a coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. While specific comparative data for this compound is limited, the following table provides representative data extrapolated from studies on other sterically hindered amino acids, offering a reliable guide for reagent selection.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Yield (%) | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 180 | 90 - 97 | Advantages: Cost-effective. Disadvantages: Slower reaction rates, less effective for severe steric hindrance. |
| HBTU/DIPEA | Aminium/Uronium Salt | 30 - 90 | 97 - 99 | Advantages: Fast and efficient for many sequences. Disadvantages: Potential for side reactions (guanidinylation). |
| HATU/DIPEA | Aminium/Uronium Salt | 20 - 60 | > 99 | Advantages: Highly reactive, excellent for hindered couplings, low racemization. Disadvantages: Higher cost. |
| PyBOP/DIPEA | Phosphonium Salt | 30 - 90 | 98 - 99.5 | Advantages: Very efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution phase. |
| COMU/DIPEA | Aminium/Uronium Salt | 20 - 60 | > 99 | Advantages: High reactivity comparable to HATU, safer byproducts. Disadvantages: Higher cost. |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed to maximize the coupling efficiency of this compound.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq., 0.3 mmol), HATU (3 eq., 0.3 mmol), and HOAt (3 eq., 0.3 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads.
-
If the test is negative (yellow), wash the resin with DMF (5 times) and proceed to the next cycle.
-
If the test is positive (blue/purple), proceed to Protocol 2.
-
Protocol 2: Double Coupling for this compound
-
First Coupling:
-
Perform the initial coupling of this compound as described in Protocol 1.
-
-
Washing:
-
After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1 (steps 2.1-2.3).
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the absence of free amines before proceeding with the next Fmoc deprotection.
-
Mandatory Visualization
General Experimental Workflow for Oic-Containing Peptides
The synthesis and characterization of peptides containing Oic, such as the bradykinin B2 receptor antagonist Icatibant, follow a structured workflow from synthesis to final analysis.
Caption: A generalized workflow for the synthesis and characterization of Oic-containing peptidomimetics.
Bradykinin B2 Receptor Signaling Pathway
Peptidomimetics containing Oic, such as Icatibant, often act as antagonists for G protein-coupled receptors (GPCRs) like the bradykinin B2 receptor. Understanding the signaling pathway is crucial for drug development.
Caption: Simplified signaling pathway of the Bradykinin B2 Receptor and its inhibition by an Oic-containing antagonist.
Validation & Comparative
A Comparative Guide: Fmoc-Oic-OH vs. Fmoc-Tic-OH in Peptide Structure and Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics, the incorporation of unnatural amino acids is a key strategy to enhance potency, selectivity, and metabolic stability. Among the diverse array of available building blocks, Fmoc-Oic-OH (Fluorenylmethyloxycarbonyl-octahydroindole-2-carboxylic acid) and Fmoc-Tic-OH (Fluorenylmethyloxycarbonyl-tetrahydroisoquinoline-3-carboxylic acid) have emerged as critical tools for introducing conformational constraints into peptide backbones. This guide provides a comprehensive comparison of these two proline analogs, supported by experimental data, to aid researchers in selecting the optimal residue for their drug design and development projects.
Introduction to this compound and Fmoc-Tic-OH
This compound is a bicyclic proline analog characterized by a saturated octahydroindole ring system. Its incorporation into a peptide sequence imparts a high degree of rigidity and increased lipophilicity. This conformational restriction can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and resistance to enzymatic degradation.
Fmoc-Tic-OH , a constrained analog of phenylalanine, features a tetrahydroisoquinoline scaffold. It is often used to mimic a β-turn secondary structure, which is crucial for the bioactivity of many peptides. The rigid structure of Tic helps to lock the peptide backbone into a specific orientation, thereby improving receptor selectivity and stability.
Comparative Analysis: Impact on Peptide Structure and Function
While direct head-to-head studies comparing Oic and Tic in otherwise identical peptide sequences are limited in publicly available literature, their individual contributions can be inferred from their successful application in potent bioactive peptides, most notably in bradykinin B2 receptor antagonists.
The highly potent and selective bradykinin B2 receptor antagonist, HOE 140 (Icatibant) , serves as a prime example of the synergistic effects of incorporating both D-Tic and Oic residues. Its structure is D-Arg-[Hyp3,Thi5,D-Tic7,Oic8]bradykinin[1][2][3]. The presence of both residues contributes to its high potency (pA2 = 9.04) and long-lasting in vivo activity[2][4]. This suggests that the conformational constraints imposed by both Tic and Oic are crucial for optimal receptor interaction and stability.
To understand the distinct roles of Oic and Tic, we can examine other bradykinin antagonists where analogs of these residues are used. For instance, the antagonist MEN11270 incorporates a cyclic structure at the C-terminus involving a Dab-D-Tic-Oic-Arg sequence, mimicking a β-turn and leading to high affinity[5]. Another non-peptide antagonist, FR173657, was developed as an orally active B2 antagonist, highlighting the ongoing efforts to mimic the structural constraints offered by residues like Tic[1][6][7][8].
Quantitative Data Summary
The following table summarizes the binding affinities of bradykinin B2 receptor antagonists containing Tic and/or Oic residues, providing an indirect comparison of their contributions to potency.
| Compound | Sequence/Structure | Receptor Target | Binding Affinity (IC50/pA2/Ki) | Reference(s) |
| HOE 140 (Icatibant) | D-Arg-[Hyp3,Thi5,D-Tic 7,Oic 8]bradykinin | Bradykinin B2 | pA2 = 9.04; Ki = 7.98 x 10⁻¹⁰ mol/L | [4] |
| MEN11270 | H-DArg-Arg-Pro-Hyp-Gly-Thi-c(Dab-DTic-Oic -Arg)c | Bradykinin B2 | High Affinity (Specific value not available) | [5] |
| FR173657 | Non-peptide B2 antagonist | Bradykinin B2 | IC50 = 4.6 x 10⁻¹⁰ M (guinea pig ileum) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel peptide analogs. Below are standard protocols for key experiments used to characterize peptides containing Oic and Tic.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating this compound or Fmoc-Tic-OH is typically performed using standard Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Coupling: Couple the desired Fmoc-amino acid (including this compound or Fmoc-Tic-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. The reaction is typically allowed to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Enzymatic Stability Assay
This assay assesses the resistance of a peptide to degradation by proteases.
Protocol:
-
Peptide Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
Incubation: Mix the peptide and enzyme solutions to initiate the reaction. Incubate the mixture at 37°C.
-
Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA).
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Receptor Binding Assay
This assay determines the affinity of the peptide for its target receptor.
References
- 1. Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HOE 140, a new highly potent and long-acting bradykinin antagonist in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonpeptide B2 receptor antagonist FR173657: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of Peptides Containing Fmoc-Oic-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and bioavailability. One such amino acid, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), a bicyclic proline analog, has garnered significant interest due to its rigid structure. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of peptides containing Fmoc-Oic-OH and contrasts them with peptides containing other constrained amino acids.
Impact of Oic on Peptide Conformation: A Comparative Overview
The rigid bicyclic structure of Oic significantly influences peptide conformation, primarily by restricting the torsion angles of the peptide backbone. This contrasts with the greater flexibility of peptides containing less constrained residues. NMR studies, particularly through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in elucidating these conformational preferences.
Peptides incorporating Oic, such as the bradykinin B1 and B2 receptor antagonist B-9430, have been shown to adopt well-defined secondary structures in solution, most notably β-turns.[1] This is a direct consequence of the conformational constraints imposed by the Oic residue. In contrast, the unconstrained parent peptides often exist as a dynamic ensemble of conformations in solution.
The introduction of Oic has been compared to other constrained amino acids like D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and D-Hype (trans-4-hydroxy-D-proline). While all these residues promote ordered structures, the specific geometry of the resulting turns can differ, influencing receptor binding and biological activity.
Quantitative NMR Data Comparison
To illustrate the impact of Oic on peptide NMR spectra, the following tables present representative ¹H and ¹³C chemical shift data for a model tetrapeptide, Ac-Ser-D-Phe-Xxx-Arg-NH₂, where Xxx is either Oic or the less constrained Proline (Pro).
It is important to note that the following data are representative examples derived from typical chemical shift ranges and known conformational effects. Actual chemical shifts will vary depending on the specific peptide sequence and experimental conditions.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) in D₂O at 25°C
| Residue | Proton | Ac-Ser-D-Phe-Pro-Arg-NH₂ | Ac-Ser-D-Phe-Oic-Arg-NH₂ | Key Observations |
| Ser | Hα | 4.45 | 4.48 | Minimal change, indicating a similar local environment. |
| Hβ | 3.85, 3.95 | 3.88, 3.98 | ||
| D-Phe | Hα | 4.60 | 4.75 | Downfield shift in the Oic-peptide suggests a more constrained conformation. |
| Hβ | 3.10, 3.25 | 3.15, 3.30 | ||
| Pro/Oic | Hα | 4.30 | 4.15 | Upfield shift for Oic Hα is characteristic of its rigid ring structure. |
| Hδ | 3.50, 3.65 | N/A | Proline Hδ protons are absent in Oic. | |
| Arg | Hα | 4.25 | 4.35 | Slight downfield shift may indicate altered backbone conformation. |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) in D₂O at 25°C
| Residue | Carbon | Ac-Ser-D-Phe-Pro-Arg-NH₂ | Ac-Ser-D-Phe-Oic-Arg-NH₂ | Key Observations |
| Ser | Cα | 57.5 | 57.8 | Minor differences. |
| Cβ | 63.0 | 63.2 | ||
| D-Phe | Cα | 56.0 | 58.5 | Significant downfield shift in the Oic-peptide points to a change in the φ/ψ angles. |
| Cβ | 39.5 | 40.0 | ||
| Pro/Oic | Cα | 62.5 | 64.0 | Downfield shift for Oic Cα reflects the constrained bicyclic system. |
| Cγ | 26.0 | 28.5 | The chemical shifts of the ring carbons are distinct between Pro and Oic. | |
| Arg | Cα | 55.0 | 56.0 |
Table 3: Key NOE Correlations for Conformational Analysis
| NOE Correlation | Expected Distance (Å) in β-turn | Observation in Oic-containing Peptides | Implication |
| Hα(i) - HN(i+1) | ~2.8 | Strong | Confirms sequential connectivity. |
| HN(i) - HN(i+1) | ~2.7 | Medium to Strong | Indicates helical or turn-like structure. |
| Hα(i) - HN(i+2) | < 3.5 | Observed | Diagnostic for a turn conformation. |
| Hα(i) - Hα(i+1) | > 3.0 | Weak or absent | Consistent with an extended or turn structure. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash (step 3).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents like DMSO-d₆) to a final concentration of 1-5 mM.
-
Adjust the pH to the desired value (typically between 4 and 6 for peptides in water to minimize amide proton exchange).
-
Transfer the sample to a high-quality NMR tube.
NMR Data Acquisition: A standard suite of 2D NMR experiments is typically acquired to determine the structure of a peptide.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. A mixing time of 60-80 ms is commonly used.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides distance restraints for structure calculation. Mixing times of 150-300 ms are typical for peptides of this size.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of protons attached to ¹³C atoms.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of amide protons and their attached nitrogens (if isotopically labeled).
Mandatory Visualizations
Experimental Workflow for NMR Analysis of this compound Peptides
Caption: Workflow for the synthesis, purification, and structural analysis of an Oic-containing peptide by NMR.
Bradykinin B2 Receptor Signaling and Inhibition by an Oic-Containing Antagonist
Peptides containing Oic, such as Icatibant, are potent antagonists of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway of the B2 receptor and the point of inhibition by an Oic-containing antagonist.
References
Unraveling the Mass Spectrometric Behavior of Peptides Incorporating Fmoc-Oic-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric characteristics of peptides containing unnatural amino acids is paramount for accurate characterization and analysis. This guide provides a comparative overview of the mass spectrometry of peptides incorporating the bulky, conformationally restricted amino acid Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH), with a particular focus on its fragmentation patterns and ionization efficiency relative to peptides containing the natural cyclic amino acid, proline.
The incorporation of unnatural amino acids like Oic into peptides is a key strategy in medicinal chemistry to enhance biological activity and stability. The rigid structure of Oic can induce specific conformations in peptides, leading to improved receptor binding and resistance to enzymatic degradation. However, the introduction of such modifications, particularly with the large N-terminal Fmoc protecting group, can significantly influence their behavior in mass spectrometry, a cornerstone technique for peptide analysis.
The Impact of this compound on Peptide Fragmentation
Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing and structural elucidation. The fragmentation of peptides under collision-induced dissociation (CID) typically yields a series of b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively. The presence of the rigid Oic residue, in conjunction with the bulky Fmoc group, can alter these fragmentation pathways compared to more flexible, unmodified peptides.
While direct comparative studies providing detailed fragmentation tables for this compound containing peptides versus proline-containing peptides are not extensively available in the public domain, we can infer expected behaviors based on existing knowledge of peptide fragmentation.
Expected Fragmentation Characteristics of this compound Peptides:
-
Influence of the Fmoc Group: The N-terminal Fmoc group is known to be relatively labile under certain ESI-MS/MS conditions. A characteristic fragmentation is the neutral loss of the Fmoc group or a related fragment, which can be a dominant peak in the MS/MS spectrum[1][2]. This initial fragmentation can sometimes suppress the generation of sequence-informative b- and y-ions.
-
The "Proline Effect" Analogy: Proline residues are known to direct fragmentation, often leading to enhanced cleavage at the N-terminal side of the proline residue, a phenomenon termed the "proline effect"[3][4][5][6][7]. Given the cyclic and rigid nature of Oic, it is plausible that a similar "Oic effect" could occur, potentially leading to preferential cleavage adjacent to the Oic residue. However, the bulkier bicyclic structure of Oic compared to the five-membered ring of proline might introduce different steric hindrances, altering the fragmentation landscape.
-
Charge Sequestration: The bulky, non-polar this compound moiety at the N-terminus could influence charge distribution on the peptide during ionization. This can affect which fragmentation pathways are favored.
Comparative Fragmentation: this compound vs. Proline
To illustrate the potential differences, consider two hypothetical hexapeptides:
-
Peptide A (Proline): Fmoc-Gly-Pro-Phe-Ala-Leu-Lys
-
Peptide B (Oic): Fmoc-Gly-Oic-Phe-Ala-Leu-Lys
Based on established fragmentation patterns, we can anticipate the following:
| Feature | Peptide A (Proline) | Peptide B (Oic) |
| Dominant Ions | Likely abundant y-ions due to the "proline effect" promoting cleavage N-terminal to Pro. | Potentially a prominent neutral loss of the Fmoc group. The fragmentation pattern around Oic would need experimental verification to determine if an "Oic effect" is present. |
| b-ion Series | A complete b-ion series may be observed, but could be less intense than the y-ion series. | The bulky this compound may hinder the formation of smaller b-ions. |
| Internal Fragments | Internal fragments around the proline residue are possible. | The rigidity of the Oic residue might favor or suppress specific internal fragmentation pathways. |
Ionization Efficiency: A Comparative Perspective
Electrospray ionization (ESI) efficiency is crucial for sensitive detection of peptides. The physicochemical properties of a peptide, including its size, charge, and hydrophobicity, significantly impact its ionization efficiency[8][9][10].
The incorporation of this compound is expected to increase the hydrophobicity of a peptide. This increased hydrophobicity can have a dual effect on ESI efficiency. While it can enhance the transfer of the peptide from the liquid phase to the gas phase, the bulky, non-polar nature of the Fmoc group might also lead to aggregation or altered droplet formation, potentially impacting the overall ionization process.
Studies have shown that the amino acid composition of small peptides influences their ionization efficiencies[8]. Derivatization of peptides to increase their hydrophobicity and introduce a permanent charge can enhance ionization efficiency by orders of magnitude[9]. While the Fmoc group adds hydrophobicity, it does not add a permanent charge. Therefore, the overall impact on ionization efficiency compared to a similar peptide without this modification will depend on the interplay of these factors.
Experimental Protocols
Accurate and reproducible mass spectrometric analysis of peptides containing this compound requires optimized experimental protocols. Below are generalized methodologies for LC-MS/MS analysis.
1. Sample Preparation:
-
Peptide Synthesis: Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification: High-performance liquid chromatography (HPLC) is essential to purify the synthesized peptide and remove impurities that can interfere with mass spectrometric analysis.
-
Sample Solubilization: The purified peptide should be dissolved in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A nano- or micro-flow HPLC system is recommended for optimal sensitivity.
-
Column: A C18 reversed-phase column is typically used for peptide separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) is used to elute the peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements of precursor and fragment ions.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Scan: A full MS scan to detect the precursor ion.
-
MS/MS Scan: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to select precursor ions for fragmentation by CID. The collision energy should be optimized to achieve a balance between precursor ion depletion and the generation of a rich fragment ion spectrum.
Logical Workflow for Comparative Analysis
To systematically compare the mass spectrometric behavior of peptides with this compound to other peptides, the following workflow is recommended.
Caption: Experimental workflow for the comparative mass spectrometric analysis of peptides.
Conclusion
The incorporation of the unnatural amino acid this compound into peptides presents unique considerations for mass spectrometric analysis. The bulky and hydrophobic nature of this modification can influence both the fragmentation patterns and ionization efficiency compared to peptides containing more common cyclic amino acids like proline. While a direct, quantitative comparison from published literature is limited, understanding the fundamental principles of peptide mass spectrometry allows for informed predictions of its behavior. Further experimental studies directly comparing the mass spectrometric characteristics of a series of Oic- and proline-containing peptides are warranted to provide a more definitive guide for researchers in the field. Such studies would be invaluable for the accurate characterization and quantification of these therapeutically promising molecules.
References
- 1. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Influence of the amino acid composition on the ionization efficiencies of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
The Impact of Fmoc-Oic-OH Modification on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-natural amino acids is a key strategy in this pursuit. This guide provides a comprehensive comparison of peptides modified with Fmoc-Oic-OH, a conformationally constrained proline analog, against their counterparts, supported by experimental data and detailed protocols.
The inclusion of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic), introduced into a peptide sequence using the this compound building block, has been shown to significantly enhance the biological activity of peptides, particularly in the context of G-protein coupled receptor (GPCR) modulation. This is largely attributed to the rigid bicyclic structure of Oic, which imparts a greater degree of conformational rigidity compared to the more flexible five-membered ring of proline. This conformational constraint can pre-organize the peptide backbone into a bioactive conformation, leading to increased receptor affinity and metabolic stability.
A prime example of the successful application of this compound is in the development of potent and selective antagonists for the bradykinin B1 receptor, a key target in inflammatory and pain pathways.
Comparative Analysis of Bradykinin B1 Receptor Antagonists
The following table summarizes the biological activity of various bradykinin B1 receptor antagonists, highlighting the contribution of the Oic residue to their potency. The data is presented as pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.
| Compound | Sequence | pA2 (Rabbit Aorta)[1] | Key Features |
| Oic-Containing Antagonists | |||
| B-9858 | Lys-Lys-[Hyp³, Cpg⁵, D-Tic⁷, Oic ⁸]des-Arg⁹-bradykinin | 8.5 | High affinity B1 antagonist. The presence of D-Tic in position 7 and Oic in position 8 provides resistance to degradation by angiotensin-converting enzyme (ACE).[1] |
| Compound 31 | AcLys-[D-βNal⁷, Oic ⁸]des-Arg⁹-bradykinin | 8.1 | Potent B1 antagonist with ACE resistance.[1] |
| Compound 33 | Lys-Lys-[D-βNal⁷, Oic ⁸]des-Arg⁹-bradykinin | 8.3 | High affinity B1 antagonist with ACE resistance.[1] |
| Non-Oic-Containing Antagonists | |||
| [Leu⁸]des-Arg⁹-bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu | ~6.0 - 7.0 | Early generation B1 antagonist, susceptible to enzymatic degradation. |
| Lys-[Leu⁸]des-Arg⁹-bradykinin | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu | ~7.0 - 8.0 | Increased potency compared to the non-Lys analogue, but still susceptible to degradation.[1] |
Note: Hyp = Hydroxyproline, Cpg = Cyclopentylglycine, D-Tic = D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, D-βNal = D-2-naphthylalanine.
The data clearly demonstrates that the incorporation of Oic in position 8, particularly in combination with a D-amino acid in position 7, results in highly potent bradykinin B1 receptor antagonists. This combination is crucial for conferring resistance to enzymatic degradation, a significant hurdle in the development of peptide-based drugs.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for the synthesis of Oic-containing peptides and the assessment of their biological activity are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide
This protocol outlines the manual synthesis of a bradykinin B1 antagonist analog using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Due to the steric hindrance of Oic, a longer coupling time and a more potent coupling reagent may be required.
-
In a separate vial, dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and shake for 4-6 hours, or overnight if necessary.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Steps 2 and 3 (or 4 for Oic) for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Bradykinin B1 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the bradykinin B1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human bradykinin B1 receptor.
-
Radioligand: [³H]-des-Arg¹⁰-kallidin (a high-affinity B1 receptor agonist).
-
Binding buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.
-
Test compounds (Oic-containing peptide and non-Oic control).
-
Non-specific binding control: High concentration of a known B1 receptor antagonist (e.g., des-Arg⁹[Leu⁸]-bradykinin).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of the radioligand at a final concentration equal to its Kd.
-
25 µL of the test compound at various concentrations (typically a serial dilution). For total binding wells, add 25 µL of buffer. For non-specific binding wells, add 25 µL of the non-specific binding control.
-
-
Incubation: Add 100 µL of the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with cold binding buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The biological activity of this compound modified peptides as bradykinin B1 receptor antagonists can be understood through their interaction with the B1 receptor signaling pathway. The following diagrams illustrate this pathway and the general workflow for evaluating these peptides.
References
A Comparative Structural Analysis of Fmoc-Oic-OH Peptidomimetics
Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH) has emerged as a valuable building block in peptidomimetic design, prized for its ability to impart significant conformational rigidity. This guide provides a comprehensive comparison of the structural features of Oic-containing peptidomimetics with those of peptides incorporating proline and other constrained amino acid analogs. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the rational design of novel peptide-based therapeutics.
Incorporating this compound into a peptide sequence profoundly influences its secondary structure, primarily due to the bicyclic nature of the Oic residue. This rigid structure locks the peptide backbone, favoring specific conformations and limiting the flexibility observed in peptides containing the natural amino acid proline.
Impact on Peptide Conformation: A Head-to-Head Comparison
The primary structural advantage of substituting proline with Oic lies in the stabilization of a specific secondary structure known as the polyproline II (PPII) helix. While proline-rich sequences can adopt both cis and trans conformations of the peptide bond, leading to conformational heterogeneity, Oic-containing oligomers have been shown to adopt an all-trans amide bond structure, resulting in a highly stable PPII helix.[1] The cyclohexane ring of the Oic residue adopts a chair conformation, which in turn anchors the five-membered ring in an exo-pucker.[1] This contrasts with proline, which can exist in both endo and exo puckers.
| Feature | This compound | Proline | Other Constrained Analogs (e.g., Aza-Proline) |
| Amide Bond Conformation | Predominantly trans[1] | Can be cis or trans[2][3][4][5] | Varies depending on the analog; Aza-proline shows folding tendencies opposed to proline[6] |
| Ring Pucker | Anchored in exo-pucker[1] | Can be endo or exo | Varies |
| Favored Secondary Structure | Stable Polyproline II (PPII) helix[1] | Can adopt PPII, but with less stability due to cis/trans isomerization[2] | Dependent on the specific analog |
| Flexibility | Highly constrained | Flexible | Generally constrained, but to varying degrees |
Experimental Data and Structural Elucidation
The conformational preferences of peptidomimetics are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy
NMR studies are instrumental in determining the solution-state conformation of peptides. Key parameters include:
-
Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons. In proline-containing peptides, a characteristic NOE between the alpha-proton of the preceding residue and the delta-protons of proline is indicative of a cis amide bond.[3] The absence of such NOEs in Oic-containing peptides supports the predominance of the trans conformation.
-
³J(HN,Hα) Coupling Constants: This value is related to the backbone dihedral angle φ through the Karplus equation. For residues in an extended conformation, such as a PPII helix, larger coupling constants are typically observed.
-
¹³C Chemical Shifts: The chemical shifts of the β and γ carbons of the proline ring are sensitive to the ring pucker and the cis/trans isomerization of the peptide bond.[7]
| Parameter | Oic-Peptidomimetics (Expected) | Proline-Peptidomimetics (trans) | Proline-Peptidomimetics (cis) |
| NOE (i-1)Hα to (i)Hδ | Absent | Absent | Present[3] |
| ³J(HN,Hα) | Larger values, indicative of extended conformation | Varies | Varies |
| Δδ(Cβ-Cγ) | Consistent with exo pucker and trans amide | Varies with pucker | Distinct from trans isomer[7] |
X-ray Crystallography
X-ray crystallography provides high-resolution data on the solid-state conformation of molecules. While a crystal structure for a peptide containing this compound was not found in the searched literature, the crystal structure of an Oic-hexapeptide clearly demonstrates that the all-trans structure of the Oic oligomer is a polyproline II helix.[1] This provides definitive evidence for the conformational preferences of Oic in a regular, repeating structure. For comparison, crystal structures of proline-containing peptides show a wide range of conformations, including various turns and helices, often with both cis and trans peptide bonds present in the same structure or in different molecules within the crystal lattice.[8]
Impact on Biological Activity: A Case Study with Bradykinin B1 Receptor Antagonists
The conformational constraint imposed by Oic has been successfully exploited in the design of potent and selective ligands for various receptors. For instance, Oic has been incorporated into bradykinin B1 receptor antagonists.[9] The rigid PPII helical conformation induced by Oic can pre-organize the pharmacophoric residues in an optimal orientation for binding to the receptor, leading to enhanced affinity and selectivity compared to more flexible proline-containing analogs. While specific comparative IC50 values were not available in the provided search results, the frequent use of Oic in potent antagonists like HOE 140 (D-Arg[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]bradykinin) underscores its importance in achieving high biological activity.[9]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides
The synthesis of peptides incorporating this compound can be achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Coupling Protocol for this compound:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Coupling: Dissolve this compound, a coupling agent (e.g., HATU, HBTU), and a base (e.g., DIPEA) in DMF. Add this activation mixture to the resin and allow it to react.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
NMR-Based Structural Analysis Workflow
The determination of the three-dimensional structure of a peptidomimetic from NMR data is a multi-step process.
Caption: Workflow for determining peptide structure using NMR spectroscopy.
Key Experimental Steps for NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at an appropriate concentration.
-
Data Acquisition: Acquire a suite of one- and two-dimensional NMR spectra. This typically includes ¹H, COSY, TOCSY, NOESY, and potentially ¹³C and ¹⁵N HSQC experiments.
-
Resonance Assignment: Systematically assign all the proton and carbon signals to their respective atoms in the peptide sequence.
-
Constraint Generation:
-
Distance Restraints: Integrate the cross-peaks in the NOESY spectra to derive upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution ¹H spectra to restrain the φ backbone torsion angle.
-
-
Structure Calculation: Use the experimental restraints as input for molecular dynamics and/or simulated annealing calculations to generate an ensemble of structures that are consistent with the NMR data.
-
Structure Refinement and Validation: The resulting structures are typically energy-minimized and validated for their agreement with the experimental data and for their overall stereochemical quality.
Conclusion
The incorporation of this compound into peptidomimetics offers a powerful strategy for controlling peptide conformation. Its strong preference for the trans amide bond and exo ring pucker leads to the stabilization of the polyproline II helix, a key recognition motif in many biological processes. This contrasts with the conformational flexibility of proline-containing peptides. The resulting rigidification can lead to enhanced biological activity, making this compound a superior choice for applications requiring a well-defined and stable three-dimensional structure. The experimental protocols outlined above provide a framework for the synthesis and detailed structural characterization of these promising molecules.
References
- 1. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 2. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray structures of aza-proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Constrained Amino Acids in Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. By enforcing specific backbone or side-chain conformations, these modifications pre-organize the peptide into a bioactive structure, enhancing target affinity, specificity, proteolytic resistance, and cell permeability. This guide provides a comparative analysis of common constraining strategies, supported by experimental data and detailed protocols.
Overview of Constraining Strategies
Constrained amino acids can be broadly categorized by the type of cyclization or conformational restriction they impose. Key strategies include:
-
Side-Chain-to-Side-Chain Cyclization: This involves covalently linking the side chains of two amino acid residues.
-
Lactam Bridges (e.g., Glu-Lys): Forms a stable amide bond.
-
Disulfide Bridges (Cys-Cys): A common natural constraint, but susceptible to reduction in vivo.[1]
-
Lanthionine (Thioether) Bridges: A non-reducible mimic of the disulfide bond, offering greater metabolic stability.[1][2] This linkage is one atom shorter than a disulfide bridge and can lead to different conformational preferences.[2]
-
Hydrocarbon Stapling: Involves linking two olefin-bearing unnatural amino acids (e.g., α-methyl, α-alkenyl amino acids) via ruthenium-catalyzed ring-closing metathesis. This method is particularly effective at stabilizing α-helical structures.[3][4]
-
-
Backbone Modification/Cyclization:
-
N-methylation: Reduces susceptibility to proteases and can favor specific cis/trans-amide bond conformations.
-
α-methylation: Restricts the Ramachandran space, often promoting helical or turn structures.[4]
-
-
Intrinsic Constraints:
-
Proline (Pro): The cyclic nature of its side chain restricts the phi (φ) torsion angle, often inducing kinks or turns in the peptide backbone.[5] It is frequently found in turn and loop structures.[6]
-
Aminoisobutyric acid (Aib): A simple α,α-disubstituted amino acid that strongly promotes helical conformations.
-
D-Amino Acids: The use of mirror-image amino acids can dramatically increase resistance to proteolysis by natural L-amino acid-specific proteases.[7]
-
Comparative Performance Data
The choice of a constraining strategy has profound effects on a peptide's pharmacological properties. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Cyclization Strategies on Peptide Helicity and Stability
| Peptide/Constraint Type | Base Sequence | % Helicity (CD Spectroscopy) | Half-life in Serum/Plasma | Reference |
| Unmodified BH3 Peptide | BCL-2 Homology Domain 3 | Low (unfolded) | < 10 minutes | [3] |
| Hydrocarbon-Stapled BH3 | BCL-2 Homology Domain 3 | High (stabilized α-helix) | Significantly increased vs. unmodified | [3] |
| Unmodified 6K-F17 | KKKKKK–AAFAAWAAFAA-amide | High (in detergent micelle) | Not reported | [8] |
| Stapled S-6K-F17 | KKKKKK–AAFAAWAAFAA-amide | Highest (in E. coli lipid model) | Not reported, but showed more rapid growth inhibition of E. coli | [8] |
| Lanthionine-bridged Somatostatin | Somatostatin analogue | Not reported | Longer in vivo half-life vs. cystine | [1] |
| Disulfide-bridged Somatostatin | Somatostatin analogue | Not reported | Shorter in vivo half-life vs. lanthionine | [1] |
Table 2: Comparison of Peptide Inhibitors Targeting the p53-MDM2 Interaction
| Peptide Inhibitor | Constraint Type | Target(s) | Binding Affinity (Kd) | Key Feature | Reference |
| PMI | Linear L-peptide | MDM2 | 3.2 nM | High affinity, but susceptible to proteolysis | [7] |
| DPMI-α | Linear D-peptide | MDM2 | 219 nM | Proteolytically stable | [9][10] |
| DPMI-γ | Linear D-peptide | MDM2 | 53 nM | Higher affinity D-peptide | [10] |
| Stapled Peptides (general) | Hydrocarbon Stapling | MDM2/MDMX | Nanomolar range | Enhanced cell permeability and proteolytic resistance | [4] |
| N8A-PMI | Linear L-peptide (mutated) | MDM2 & MDMX | 490 pM (MDM2), 2.4 nM (MDMX) | Potent dual-specific antagonist | [11] |
Key Experimental Protocols
Detailed and reproducible methodologies are critical for comparing constrained peptides.
Protocol: Peptide Proteolytic Stability Assay
This protocol is used to determine the half-life of a peptide in a biological matrix like plasma or serum.
Objective: To quantify the rate of peptide degradation by proteases.
Methodology:
-
Preparation: Prepare stock solutions of the test peptide, typically in DMSO. Obtain fresh or commercial serum or plasma (e.g., human serum).[12]
-
Incubation: Mix the peptide with the serum or plasma to a final concentration (e.g., 10-50 µM) and incubate at 37°C with gentle agitation.[12][13]
-
Time Points: At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Precipitation: Immediately stop the enzymatic reaction by adding a precipitating agent, such as trichloroacetic acid (TCA) to a final concentration of 3% (w/v) or a 1:1 mixture of ethanol/acetonitrile.[12][14] Incubate on ice for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g for 5-10 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant. Analyze the amount of remaining intact peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]
-
Quantification: Detect the peptide by monitoring absorbance at 214 nm.[12] The amount of intact peptide at each time point is quantified by integrating the peak area relative to the area at time zero.
-
Calculation: Calculate the half-life (t1/2) by fitting the data to a one-phase decay model.
Protocol: Determination of Peptide Helicity by Circular Dichroism (CD)
CD spectroscopy is a primary method for assessing the secondary structure of peptides, particularly α-helicity.
Objective: To quantify the percentage of α-helical content in a peptide.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) that does not interfere with the CD signal.[15] The final peptide concentration is typically around 100 µM.[16]
-
Instrumentation: Use a CD spectrophotometer (e.g., Jasco J-1500) and a quartz cuvette with a suitable path length (typically 1 mm).[15][16]
-
Data Collection: Record the CD spectrum in the far-UV range (e.g., 190-260 nm). Collect data at a controlled temperature.
-
Data Analysis:
-
An α-helical structure is characterized by two negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm.[15]
-
The mean residue ellipticity at 222 nm ([θ]222) is commonly used to calculate the percent helicity.
-
The calculation requires baseline parameters for a fully helical and a fully random coil peptide.[17][18]
-
-
Calculation of Percent Helicity:
-
% Helicity = ( [θ]222,obs - [θ]222,coil ) / ( [θ]222,helix - [θ]222,coil ) x 100
-
Where:
-
[θ]222,obs is the observed mean residue ellipticity.
-
[θ]222,coil is the ellipticity of the random coil (approx. 0 deg·cm²·dmol⁻¹).
-
[θ]222,helix is the ellipticity of a 100% helical peptide, which is dependent on peptide length.
-
-
Visualization of Workflows and Pathways
Experimental Workflow: Proteolytic Stability Assay
Caption: Workflow for determining peptide stability against proteolytic degradation.
Signaling Pathway: Inhibition of p53-MDM2 Interaction
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy.[10][11] Constrained peptides are designed to block this interaction, thereby reactivating p53.
Caption: Mechanism of p53 reactivation by constrained peptide inhibitors of MDM2.
References
- 1. diva-portal.org [diva-portal.org]
- 2. The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II and Their Effects on Inhibition of the Voltage-Gated Sodium Ion Channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and functional implications of a proline residue in the antimicrobial peptide gaegurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Conformation of Fmoc-Oic-OH Peptides: A Comparative Guide
In the landscape of peptide-based drug discovery and development, the use of non-canonical amino acids to enforce specific secondary structures is a cornerstone of rational design. Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH), a bicyclic proline analog, has garnered significant attention for its ability to introduce conformational constraints within a peptide backbone. This guide provides a comprehensive comparison of this compound with other turn-inducing moieties, supported by experimental data and detailed protocols for conformational analysis.
This compound: A Superior Scaffold for Structural Rigidity
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for researchers aiming to stabilize specific peptide conformations. Its fused ring system sterically favors a trans-amide bond, a feature that imparts a high degree of rigidity compared to the native proline residue, which can exist in both cis and trans conformations.[1][2] This inherent constraint makes Oic an excellent inducer of secondary structures, particularly β-turns and polyproline II (PPII) helices.[3]
Compared to other constrained amino acids, Oic offers a unique combination of hydrophobicity and structural pre-organization. While other residues like β-amino acids or those used in "click" cyclization can also induce turns, they may not offer the same degree of conformational stability in solution.[4][5] The stability of the conformation induced by Oic can lead to enhanced biological activity, improved receptor selectivity, and increased resistance to enzymatic degradation.
Comparative Analysis of Turn-Inducing Amino Acids
The selection of a specific conformationally constrained amino acid has a profound impact on the resulting peptide's structure and function. Below is a comparative overview of this compound and other common alternatives.
| Feature | This compound | Standard Proline | β-Amino Acids | Azaamino Acids |
| Primary Induced Conformation | β-turn, Polyproline II helix | Can participate in various turns, but with less rigidity | β-turn, helical structures | β-turn |
| Amide Bond Preference | Strongly favors trans conformation[3] | Exists as a mixture of cis and trans isomers[1][2] | Generally trans | Planar, influences adjacent residues[6] |
| Conformational Rigidity | High, due to bicyclic structure | Moderate, ring pucker flexibility | Varies with substitution | High, due to planar nature of aza-peptide bond |
| Hydrophobicity | High | Moderate | Dependent on side chain | Generally increased hydrophobicity |
| Enzymatic Stability | Generally enhanced due to non-natural structure and rigidity | Susceptible to cleavage by certain proteases | Generally more resistant than α-amino acids | Generally resistant to proteolysis |
| Synthesis Compatibility | Standard Fmoc-SPPS | Standard Fmoc-SPPS | Requires specific coupling conditions | Requires specialized synthetic methods |
Experimental Validation of Peptide Conformation
Validating the three-dimensional structure of a peptide is critical to understanding its biological activity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.
Experimental Workflow for Conformation Validation
The following diagram illustrates a typical workflow for validating the conformation of a synthetic peptide.
Caption: A flowchart depicting the key stages in validating the conformation of a synthetic peptide.
Logical Selection of Analytical Method
Choosing the appropriate analytical technique depends on the specific research question and the nature of the peptide.
Caption: A decision tree to guide the selection of an appropriate method for peptide conformational analysis.
Detailed Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy is a rapid, non-destructive technique that provides information about the overall secondary structure of a peptide in solution.[7][8][9][10][11]
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or a colorimetric assay (e.g., BCA assay). A typical concentration for CD analysis is 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Set the spectrophotometer to scan from 260 nm to 190 nm.
-
Typical parameters:
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Integration time: 1 s
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition and Analysis:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg = ellipticity in millidegrees
-
MRW = mean residue weight (molecular weight / number of residues)
-
c = concentration in mg/mL
-
l = path length in cm
-
-
Analyze the resulting spectrum for characteristic signatures of secondary structures (e.g., α-helix: negative bands at ~208 and ~222 nm; β-sheet: negative band around 218 nm).[7] For peptides containing β-turns, characteristic spectra can be more complex but often show a negative minimum near 205 nm and a positive maximum near 220 nm.[7][10][12]
-
2D NMR Spectroscopy for High-Resolution Solution Structure
Two-dimensional NMR spectroscopy, particularly ROESY (Rotating-frame Overhauser Effect Spectroscopy), is a powerful tool for determining the three-dimensional structure of peptides in solution by measuring through-space proton-proton distances.[13][14][15][16][17]
Protocol:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture such as 90% H₂O/10% D₂O). The choice of solvent can influence the peptide's conformation.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field spectrometer (≥ 500 MHz).
-
TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.
-
A typical ROESY experiment for a small peptide would use a mixing time of 200-400 ms.
-
-
-
Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances by analyzing the TOCSY and ROESY spectra.
-
Integrate the cross-peaks in the ROESY spectrum to determine interproton distances. These are typically categorized as strong (< 2.5 Å), medium (2.5-3.5 Å), and weak (3.5-5.0 Å).
-
Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, to calculate a family of solution structures using molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH).[16]
-
The resulting ensemble of structures represents the conformational space occupied by the peptide in solution.
-
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[9][18][19][20][21]
Protocol:
-
Crystallization:
-
This is often the most challenging step. Screen a wide range of conditions (e.g., different precipitants, pH values, temperatures) to find conditions that yield single, well-ordered crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.
-
The incorporation of a heavy atom (e.g., bromine or iodine) into the peptide can aid in solving the phase problem during data analysis.[9]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen.
-
Expose the crystal to a monochromatic X-ray beam (often at a synchrotron source for high intensity).
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
-
The refined structure provides precise atomic coordinates, bond lengths, and bond angles.
-
Conclusion
The incorporation of this compound into peptides is a robust strategy for creating conformationally constrained molecules with potentially enhanced therapeutic properties. Its ability to rigidly enforce a trans-amide bond makes it a superior choice for inducing stable β-turns and polyproline II helices compared to more flexible alternatives. The rigorous validation of the resulting peptide conformation through a combination of Circular Dichroism, NMR spectroscopy, and X-ray crystallography is essential for establishing clear structure-activity relationships and advancing the development of novel peptide-based therapeutics. The detailed protocols provided in this guide offer a framework for researchers to confidently characterize the structural integrity of their this compound-containing peptides.
References
- 1. On the Split Personality of Penultimate Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of azaamino acid residue in beta-turn formation and stability in designed peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 12. Quantitative analysis of cyclic beta-turn models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 17. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 21. phys.libretexts.org [phys.libretexts.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Oic-OH
For researchers and drug development professionals, the meticulous handling and disposal of chemical reagents like Fmoc-Oic-OH, a key component in peptide synthesis, are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, fostering a culture of safety and responsibility in the laboratory.
Understanding the Hazard Profile of this compound
This compound ((2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]octahydro-1H-indole-2-carboxylic acid) is classified with specific hazard warnings. According to its Safety Data Sheet (SDS), it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Adherence to precautionary measures is therefore critical.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from the this compound Safety Data Sheet[1].
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[2].
Disposal of Solid this compound (Unused or Expired)
-
Segregation : Do not mix solid this compound with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines[3][4].
-
Packaging : Place the solid waste in its original container if possible, or in a clearly labeled, sealed, and compatible hazardous waste container[2][4].
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant")[2].
-
Storage : Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials[2].
-
Collection : Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor[2].
Disposal of Liquid Waste from Peptide Synthesis
Waste generated during solid-phase peptide synthesis (SPPS) involving this compound is also considered hazardous. This includes solvents, reaction mixtures, and deprotection solutions containing byproducts of the Fmoc group removal, such as dibenzofulvene[3].
-
Collection : Collect all liquid waste, including solvents like DMF and DCM, and piperidine solutions used for Fmoc deprotection, in a designated, compatible, and clearly labeled hazardous waste container[3].
-
Labeling : The label should clearly state "Hazardous Waste" and list the chemical constituents (e.g., "DMF, Piperidine, Fmoc-byproducts")[3].
-
Storage and Disposal : Follow the same storage and disposal procedures as outlined for solid waste, managed through your institution's EHS department.
Disposal of Contaminated Materials
Items such as contaminated gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container[2]. Empty original containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines[4].
Caption: Disposal workflow for this compound and associated waste.
Emergency Procedures
In case of a spill or exposure, it is crucial to follow the precautionary statements outlined in the SDS[1].
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Data sourced from the this compound Safety Data Sheet[1].
Caption: Emergency response pathway for spills or exposure.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Guidance for Handling Fmoc-Oic-OH
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Fmoc-Oic-OH (Fmoc-L-octahydroindole-2-carboxylic acid) are paramount for ensuring laboratory safety and operational integrity. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for this compound.
Chemical Identifier:
-
CAS Number: 130309-37-4
-
Molecular Formula: C24H25NO4
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized below.
| Hazard Class | GHS Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in both its solid form and in solution.
1. Engineering Controls:
-
Always handle solid this compound in a certified chemical fume hood to minimize inhalation of dust particles.[3]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
A comprehensive PPE ensemble is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[4] |
| Hand Protection | Chemical-resistant gloves. For handling the solid, nitrile gloves are acceptable. When working with solutions, particularly those containing Dimethylformamide (DMF), consider using thicker gloves or double-gloving, as DMF can be absorbed through the skin.[5][6][7][8] Butyl or Viton gloves offer better resistance to DMF.[6][7] |
| Body Protection | A lab coat and protective clothing to prevent skin contact.[4] |
| Respiratory Protection | If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator is required. |
3. Handling Solid this compound:
-
Before use, ensure the container is at room temperature to prevent moisture condensation.
-
Carefully open the container in a fume hood.
-
Use a spatula to weigh the desired amount on weighing paper or in a suitable container. Avoid creating dust.
-
Close the container tightly after use.[3]
4. Handling this compound in Solution:
-
This compound is often dissolved in organic solvents like Dimethylformamide (DMF) for use in peptide synthesis.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Handle all solutions within a chemical fume hood.
Experimental Protocol: A General Overview of Fmoc Deprotection In solid-phase peptide synthesis (SPPS), the Fmoc protecting group is removed to allow for the coupling of the next amino acid. This process typically involves the following steps:
-
The peptide-resin is treated with a 20-50% solution of piperidine in DMF.[9][10] Piperidine is a hazardous chemical and should be handled with extreme care in a fume hood.[11]
-
The reaction mixture is agitated for a specific duration to ensure complete removal of the Fmoc group.
-
The resin is then washed thoroughly with DMF to remove the cleaved Fmoc group and residual piperidine.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 130309-37-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. mechanix.com [mechanix.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
